Ruthenium trichloride
Description
Significance of Ruthenium Coordination Complexes in Contemporary Chemistry
Ruthenium coordination complexes are compounds featuring a central ruthenium atom bonded to various molecules or ions known as ligands. fiveable.me These complexes are of paramount significance in contemporary chemistry due to ruthenium's remarkably diverse and versatile chemical properties. arabjchem.org A key characteristic is the metal's ability to exist in a wide range of oxidation states, from -2 to +8, with the +2, +3, and +4 states being particularly stable and accessible. wikipedia.orgarabjchem.org This versatility allows for fine-tuning of the electronic and steric properties of the resulting complexes, making them highly effective in numerous applications. arabjchem.org
In the field of catalysis, ruthenium complexes are celebrated for their exceptional activity in key organic transformations. fiveable.me They are instrumental in hydrogenation (the addition of hydrogen), oxidation (the removal of electrons), and olefin metathesis (the redistribution of carbon-carbon double bonds). chemicalbook.com The development of ruthenium-based catalysts, such as the Nobel Prize-winning Grubbs catalysts, has revolutionized polymer chemistry and complex organic synthesis. chemicalbook.com Beyond catalysis, ruthenium complexes are heavily researched in materials science for creating advanced materials with unique electronic and optical properties, suitable for applications in solar cells, sensors, and electronics. chemicalbook.comchemimpex.comfiveable.me Their rich photophysical and electrochemical properties also underpin research in areas like light-emitting diodes and photocatalysis. arabjchem.org
Evolution of Ruthenium Trichloride (B1173362) as a Precursor in Synthetic Methodologies
Ruthenium trichloride, particularly its hydrated form, has evolved into one of the most important and common precursors in synthetic chemistry. wikipedia.org Its widespread use is attributable to its relative affordability compared to other platinum-group metals, its high reactivity, and its convenience as a starting material for accessing the vast chemistry of ruthenium. wikipedia.orgarabjchem.org As the most commonly available ruthenium compound, RuCl₃·xH₂O is the gateway to hundreds of other chemical compounds. wikipedia.org
Historically, the synthesis of new ruthenium complexes often begins with the substitution of the chloride ligands in RuCl₃. The process can be as straightforward as reacting this compound with a desired ligand in a suitable solvent. wikipedia.org For instance, the coordination complex (Terpyridine)this compound is prepared by simply heating this compound with terpyridine in a solvent like ethanol (B145695) or DMF. wikipedia.org
This compound's role as a catalytic precursor is a major area of its application. It is used to generate catalytically active species in situ or to synthesize well-defined catalyst complexes. acs.orgnih.gov It is a key ingredient in catalytic systems for reactions such as the oxidative cyclization of dienes, the hydroxylation of hydrocarbons, and C-H bond activation, which allows for the direct functionalization of otherwise inert C-H bonds. alfachemic.comacs.orgriyngroup.com This evolution from a simple metal halide to a foundational building block for complex catalysts and materials highlights its indispensable role in advancing synthetic methodologies. chemicalbook.comwipo.int
Scope of Academic Research on this compound-Derived Systems
The academic research landscape for systems derived from this compound is both broad and deep, spanning multiple sub-disciplines of chemistry. A significant portion of research focuses on catalysis. Scientists are continuously developing new catalytic systems using RuCl₃ for novel and more efficient chemical transformations, including hydroarylation reactions and various oxidation protocols. acs.orgnih.govorganic-chemistry.org
Another major research thrust is the synthesis and characterization of new ruthenium complexes with tailored properties. By reacting this compound with a vast array of organic ligands—such as quinazoline (B50416) derivatives, benzimidazoles, and dithiophosphates—researchers create novel molecules with unique structural, electronic, and reactive features. asianpubs.orgtandfonline.comasianpubs.org These studies often involve detailed characterization using techniques like elemental analysis, spectroscopy, and electrochemical studies to understand the new complexes' properties. asianpubs.org
Furthermore, the application of this compound in materials science is a rapidly expanding field. Research is underway to use RuCl₃ to create ruthenium-based nanomaterials, thin films, and nanostructures. chemicalbook.comchemimpex.com These advanced materials are being investigated for high-tech applications in electronics, sensors, and even spintronics—an emerging technology that utilizes the intrinsic spin of electrons. chemicalbook.com The ability to form mono-layers from the α-polymorph of anhydrous RuCl₃ has also opened up new avenues in the study of two-dimensional materials. wikipedia.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | RuCl₃ |
| Molar Mass | 207.43 g/mol (anhydrous) wikipedia.org |
| Appearance | Dark brown or black solid/crystals wikipedia.orgriyngroup.com |
| Density | 3.11 g/cm³ riyngroup.com |
| Melting Point | >500 °C (decomposes) wikipedia.org |
| Polymorphs (Anhydrous) | α-RuCl₃ (black, paramagnetic), β-RuCl₃ (dark brown, diamagnetic) wikipedia.org |
| Solubility in Water | Anhydrous form is insoluble; Hydrated form is soluble. wikipedia.org |
| Common Hydrated Form | RuCl₃·xH₂O (often a trihydrate) wikipedia.org |
Table 2: Selected Catalytic Applications of this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Serves as a catalyst for converting alcohols to aldehydes or ketones and for the cleavage of olefins. chemicalbook.comorganic-chemistry.org |
| Hydrogenation | Facilitates the addition of hydrogen to various organic compounds, including alkenes and alkynes. chemicalbook.com |
| Olefin Metathesis | Acts as a precursor for synthesizing ruthenium-based metathesis catalysts (e.g., Grubbs catalysts). chemicalbook.com |
| Oxidative Cyclization | Catalyzes the cyclization of 1,7-dienes to form oxepane (B1206615) diols. alfachemic.comriyngroup.com |
| Hydroarylation | Used as a simple and inexpensive source for the hydroarylation of olefins via C-H bond activation. acs.orgnih.gov |
| Oxidative Cyanation | Catalyzes the cyanation of tertiary amines using sodium cyanide. organic-chemistry.org |
Structure
2D Structure
Properties
CAS No. |
12648-62-3 |
|---|---|
Molecular Formula |
RuCl3 Cl3Ru |
Molecular Weight |
207.4 g/mol |
IUPAC Name |
trichlororuthenium |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 |
InChI Key |
YBCAZPLXEGKKFM-UHFFFAOYSA-K |
SMILES |
Cl[Ru](Cl)Cl |
Canonical SMILES |
Cl[Ru](Cl)Cl |
Synonyms |
uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |
Origin of Product |
United States |
Synthetic Methodologies for Ruthenium Trichloride Derivatives and Analogues
Preparation of Hydrated Ruthenium(III) Chloride from Ruthenium Oxides and Elemental Ruthenium
Hydrated ruthenium(III) chloride is commercially produced through several methods. One common industrial process involves the dissolution of ruthenium tetroxide (RuO₄) in aqueous hydrochloric acid (HCl), followed by evaporation to dryness. taylorandfrancis.com An alternative route involves reacting ruthenium powder with sodium hypochlorite (B82951), followed by the addition of sulfuric acid to generate gaseous RuO₄. google.com This gas is then passed through a hydrochloric acid solution to form ruthenium trichloride (B1173362), which can be crystallized after evaporation. google.com This method is reported to have a high yield of over 95%. google.com
Another laboratory-scale preparation involves the reaction of ruthenium oxides with hydrochloric acid. biosynth.com For instance, reacting ruthenium oxide with hydrochloric acid and sulfamic acid at elevated temperature and pressure can yield ruthenium chloride hydrate (B1144303). biosynth.com Additionally, evaporating a hydrochloric acid solution of ruthenium(III) hydroxide (B78521) to dryness is another viable method. riyngroup.com
Synthesis of Anhydrous Ruthenium Trichloride Allotropes
Anhydrous ruthenium(III) chloride is typically prepared by the direct chlorination of powdered ruthenium metal at high temperatures, around 700°C. wikipedia.orgguidechem.com A historical synthesis method involved conducting this chlorination in the presence of carbon monoxide; the resulting RuCl₃ was carried by the gas stream and crystallized upon cooling. wikipedia.org
Two primary allotropic forms of anhydrous RuCl₃ are known:
α-RuCl₃ : This black, crystalline form adopts a chromium(III) chloride (CrCl₃)-type structure. wikipedia.orgguidechem.com It features a honeycomb lattice of Ru³⁺ ions, each surrounded by an octahedral arrangement of chloride anions. wikipedia.org The Ru-Ru contacts in this polymorph are relatively long, at 346 pm. wikipedia.org
β-RuCl₃ : This dark brown, metastable form crystallizes in a hexagonal structure composed of infinite chains of face-sharing octahedra. wikipedia.orgguidechem.com This arrangement results in shorter Ru-Ru contacts of 283 pm, similar to the structure of zirconium trichloride. wikipedia.org The β-form irreversibly transforms into the α-form when heated to temperatures between 450 and 600°C. wikipedia.org
| Allotrope | Color | Crystal Structure | Ru-Ru Contact Distance | Magnetic Properties |
| α-RuCl₃ | Black | CrCl₃-type | 346 pm | Paramagnetic at room temperature |
| β-RuCl₃ | Dark Brown | Hexagonal, face-sharing octahedra | 283 pm | Diamagnetic |
Derivatization of this compound
This compound is a versatile starting material for the synthesis of a wide range of ruthenium complexes with various ligands.
Ruthenium(III) chloride reacts with Schiff bases to form stable chelate complexes. These reactions are typically carried out by refluxing hydrated this compound with the Schiff base ligand in an alcoholic solvent. taylorandfrancis.comnih.gov The stoichiometry and structure of the resulting complexes depend on the specific Schiff base used.
For example, tridentate dibasic Schiff bases derived from salicylaldehyde (B1680747) and its derivatives with 2-aminophenol (B121084) react with RuCl₃ to form anionic complexes of the type [Ru(SB)₂]⁻(Et)₄N⁺, which exhibit an octahedral geometry around the ruthenium ion. researchgate.net In other cases, Schiff bases can act as binegative tetradentate or tridentate chelating ligands. nih.govtandfonline.com For instance, the reaction of hydrated this compound with Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and aliphatic diamines yields 1:1 ruthenium(III) complexes that are non-electrolytic. taylorandfrancis.com Similarly, Schiff bases derived from the condensation of benzoyl hydrazine (B178648) and salicylaldehyde form non-electrolytic complexes with the general formula [Ru(L-H)Cl₂(H₂O)] and related pyridine (B92270) derivatives. arabjchem.org
| Schiff Base Type | Reactant | Solvent | Resulting Complex Type | Reference |
| Tridentate dibasic | RuCl₃ | Ethanol (B145695) | [Ru(SB)₂]⁻(Et)₄N⁺ | researchgate.net |
| Naphthaldiimine-based | RuCl₃·3H₂O | Ethanol | 1:1 Ru(III) complexes | taylorandfrancis.com |
| Tridentate (from 2-hydroxyacetophenone (B1195853) derivatives) | RuCl₃·xH₂O | Ethanol | [Ru(LL)Cl₂(H₂O)] | nih.gov |
| From benzoyl hydrazine and salicylaldehyde | RuCl₃ | Ethanol | [Ru(L-H)Cl₂(H₂O)] | arabjchem.org |
Ruthenium(III) chloride is a common precursor for synthesizing ruthenium complexes with β-diketone ligands, such as acetylacetone (B45752) (acacH). The reaction of hydrated this compound with acetylacetone, often in the presence of a base, yields tris(acetylacetonato)ruthenium(III), Ru(acac)₃, a red, benzene-soluble complex. wikipedia.orgguidechem.com
A convenient method for preparing both Ru(III) and Ru(II) β-diketonate complexes involves the use of a "ruthenium blue" solution. iaea.orgakjournals.com This blue solution, obtained by reducing hydrated RuCl₃ with ethanol, serves as a starting material for the synthesis of various tris(β-diketonato)ruthenium(III) and tris(β-diketonato)ruthenate(II) complexes. iaea.orgakjournals.com
Ruthenium(II) complexes of β-diketones can also be prepared from this compound. For instance, the precursor complex cis-[RuCl₂(PPh₃)₂(bipy)] is first synthesized from RuCl₃. royalsocietypublishing.org This precursor then reacts with a β-diketone in the presence of triethylamine (B128534) and ammonium (B1175870) hexafluorophosphate (B91526) to yield cationic complexes of the general formula [Ru(O-O)(PPh₃)₂(bipy)]PF₆, where O-O represents the β-diketonate ligand. royalsocietypublishing.org
Ruthenium(III) chloride reacts with 2-mono- and 1,2-disubstituted benzimidazoles to yield complexes with varying stoichiometries. researchgate.net The reactions are typically carried out in an ethanolic solution. For example, the reaction with 2-o-hydroxyphenylbenzimidazole (oHPB) yields a complex with the formula RuCl₃(oHPB)₃, while with 2-p-hydroxyphenylbenzimidazole (pHPB), a complex of the formula RuCl₃(pHPB)₂·3H₂O is formed. researchgate.netresearchgate.net With 1,2-disubstituted benzimidazoles like 1-o-hydroxybenzyl-2-o-hydroxyphenylbenzimidazole (oHBPB), complexes of the type RuCl₃L₂·H₂O are obtained. researchgate.net These complexes generally exhibit octahedral geometry and are non-electrolytes in DMF. researchgate.net
Complexes of this compound have also been synthesized with other benzimidazole (B57391) derivatives, such as 2-(hydroxymethyl)benzimidazole and 2-(mercaptomethyl)benzimidazole, typically in a 1:3 molar ratio of metal chloride to ligand. asianpubs.org
| Benzimidazole Ligand | Resulting Complex Formula | Reference |
| 2-o-hydroxyphenylbenzimidazole (oHPB) | RuCl₃(oHPB)₃ | researchgate.netresearchgate.net |
| 2-p-hydroxyphenylbenzimidazole (pHPB) | RuCl₃(pHPB)₂·3H₂O | researchgate.netresearchgate.net |
| 1-o-hydroxybenzyl-2-o-hydroxyphenylbenzimidazole (oHBPB) | RuCl₃(oHBPB)₂·H₂O | researchgate.net |
| 2-(hydroxymethyl)benzimidazole | Tris-(2-(oxymethyl) benzimidazolato) Ruthenium(III) | asianpubs.org |
This compound is a key starting material for the synthesis of ruthenocene and its ring-substituted derivatives. A common and convenient method involves the direct reaction of hydrated this compound with a cyclopentadiene (B3395910) (or a substituted cyclopentadiene) in an ethanolic solution, using zinc powder as a reducing agent. cdnsciencepub.comlookchem.com This one-step synthesis has been successfully employed to produce dimethyl-1,1'-ruthenocene and diphenyl-1,1'-ruthenocene in good yields. cdnsciencepub.com
While the direct reaction with substituted cyclopentadienes is effective, alternative multi-step routes starting from ruthenocene itself are also known for producing specific substituted derivatives. google.com However, the insolubility of anhydrous this compound in organic solvents can make it unsuitable for certain synthetic approaches that work for other metallocenes like ferrocene. cdnsciencepub.com
Complexation of this compound within Metal-Organic Frameworks
The integration of this compound and its derivatives into metal-organic frameworks (MOFs) has emerged as a significant area of research, aiming to combine the unique properties of ruthenium complexes with the high porosity and tunable structures of MOFs. The complexation is primarily achieved through two main strategies: direct synthesis, where ruthenium is a primary building block of the framework, and post-synthetic modification, where ruthenium species are introduced into a pre-existing MOF structure.
Direct Synthesis of Ruthenium-Containing MOFs
In direct synthesis, this compound (RuCl₃) or its hydrated form serves as the metallic precursor that, along with organic linkers, self-assembles to form the crystalline MOF structure. This approach is fundamental for creating materials where ruthenium ions are integral, often acting as the nodes or secondary building units (SBUs) of the framework. acs.orgwku.edu
Several methods have been employed for the direct synthesis of ruthenium-based MOFs:
Solvothermal/Hydrothermal Synthesis: This is a common method where RuCl₃ and organic ligands are heated in a solvent within a sealed vessel, such as an autoclave. For instance, a ruthenium-based MOF (Ru-MOF) was synthesized from ruthenium(III) chloride hydrate (RuCl₃·xH₂O), 4,4′-bipyridine (bipy), and 4,4′-benzophenone dicarboxylic acid (H₂bzpdc) in N,N-dimethylformamide (DMF) at 170 °C for 72 hours. acs.org This method yields crystalline powders, such as the bright yellow Ru-MOF produced in this specific synthesis. acs.org Similarly, hydro or solvothermal conditions have been used to synthesize new MOFs from RuCl₃, 2,2'-bipyridine-4,4'-dicarboxylic acid, and various 3d metal ions. wku.edu
Microwave-Assisted Synthesis: This technique offers a rapid and efficient alternative for producing MOFs. frontiersin.org A novel ruthenium-MOF was synthesized using ruthenium (III) chloride and 4,4'-(diazene-1,2-diyl)dibenzoic acid through a microwave-assisted route. frontiersin.org This method is noted for its ability to quickly generate MOFs with desirable physicochemical properties. frontiersin.org
Electrochemical Synthesis: This specialized technique allows for the direct deposition of Ru-MOFs onto a substrate, such as an electrode surface. In one example, a Ru-MOF film was prepared on a gold microelectrode using an electrochemical cathodic synthesis method. nih.gov The process involved using ruthenium chloride as the metal source, 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic ligand, and N,N-dimethylformamide (DMF) as the solvent. nih.gov This approach is particularly useful for creating integrated devices and sensors. nih.gov
The following table summarizes the conditions for the direct synthesis of selected Ru-MOFs.
| MOF Name/Designation | Ruthenium Source | Organic Ligand(s) | Solvent | Synthesis Method | Reaction Conditions | Ref |
| Ru-MOF | RuCl₃·xH₂O | 4,4′-bipyridine, 4,4′-benzophenone dicarboxylic acid | DMF | Solvothermal | 170 °C, 72 hours | acs.org |
| Ru-MOF | Ruthenium (III) chloride | 4,4'-(diazene-1,2-diyl)dibenzoic acid | Not specified | Microwave-Assisted | Not specified | frontiersin.org |
| Ru-MOF Film | Ruthenium chloride (RuCl₃) | 1,3,5-benzenetricarboxylic acid | DMF | Electrochemical | -1.3 V, 15 minutes, Room Temp. | nih.gov |
| [Ru(H₂bpc)Cu(bpc)(Hbpc)₂(H₂O)]·5H₂O | Ruthenium(III) chloride | 2,2'-bipyridine-4,4'-dicarboxylic acid | Water, Ethanol, or Methanol | Hydro/Solvothermal | Not specified | wku.edu |
Post-Synthetic Modification (PSM)
Post-synthetic modification is a versatile strategy to incorporate ruthenium into MOFs where the framework is first synthesized and then functionalized. nih.gov This method allows for the introduction of ruthenium complexes into MOFs that may be difficult or impossible to form through direct synthesis.
A prominent example involves loading a this compound complex into an aluminium-based MOF, MOF-253. diva-portal.orgnih.gov MOF-253 is specifically chosen for its structure, which contains open bipyridine sites that are available to coordinate with the ruthenium complex. diva-portal.orgnih.gov This process results in the material designated MOF-253-Ru. diva-portal.org The characterization of MOF-253-Ru was confirmed through elemental analysis, N₂ sorption, and X-ray powder diffraction. diva-portal.orgresearchgate.net Another instance of PSM involves the adsorption of RuCl₃ from an ethyl acetate (B1210297) solution onto the zirconium-based MOF, UiO-66, which is then followed by a reduction step. acs.org
The table below details examples of incorporating this compound into MOFs via post-synthetic modification.
| Parent MOF | Ruthenium Source | Solvent | Resulting Material | Method | Ref |
| MOF-253 | This compound complex | Not specified | MOF-253-Ru | Coordination to open bipyridine sites | diva-portal.orgnih.gov |
| UiO-66 | RuCl₃ | Ethyl Acetate | 3.1% Ru/UiO-66 | Adsorption followed by reduction | acs.org |
Advanced Characterization of Ruthenium Trichloride and Its Coordination Compounds
Spectroscopic Probes for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the intricate structures of ruthenium complexes, providing insights into their vibrational, electronic, and magnetic properties.
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, including the characteristic stretching frequencies of metal-halogen bonds. In ruthenium trichloride (B1173362) and its complexes, the ruthenium-chlorine (Ru-Cl) stretching vibrations provide valuable information about the coordination environment of the ruthenium center.
The IR spectra of the two polymorphs of anhydrous ruthenium trichloride, α-RuCl₃ and β-RuCl₃, exhibit distinct features. For β-RuCl₃, which possesses a structure with linear chains of ruthenium atoms, a strong absorption band is observed at a relatively high frequency of 376 cm⁻¹. rsc.org This band is attributed to the Ru-Cl stretching vibration. rsc.org In general, the IR spectra of ruthenium(II) complexes containing chloride ligands show a sharp vibration peak for the ν(Ru-Cl) stretching mode around 320 cm⁻¹, which is consistent with the proposed structures. rsc.org
Table 1: Characteristic Infrared Frequencies for Ru-Cl Vibrations
| Compound/Complex Type | Ru-Cl Stretching Frequency (ν(Ru-Cl)) (cm⁻¹) | Reference |
| β-RuCl₃ | 376 | rsc.org |
| Ru(II)-chloro complexes | ~320 | rsc.org |
This table provides representative IR frequencies for Ru-Cl stretching vibrations. Actual values may vary depending on the specific ligand environment and solid-state packing effects.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of diamagnetic molecules in solution. However, the paramagnetic nature of many ruthenium(III) complexes, which possess an unpaired electron, presents challenges for conventional NMR analysis. nih.gov Despite these challenges, NMR spectroscopy, particularly ¹H and ¹³C NMR, remains a vital tool for studying both diamagnetic ruthenium(II) and, with specialized techniques, paramagnetic ruthenium(III) complexes.
The characterization of paramagnetic Ru(III) complexes by NMR is more complex due to the significant broadening and shifting of NMR signals caused by the unpaired electron. acs.org Nevertheless, temperature-dependent NMR studies can be employed to separate the orbital (temperature-independent) and hyperfine (temperature-dependent) contributions to the total NMR shift. nih.gov This approach, often coupled with relativistic density functional theory (DFT) calculations, allows for the interpretation of the paramagnetic NMR spectra and provides insights into the electronic structure and spin density distribution within the molecule. nih.gov
Table 2: Representative ¹H and ¹³C NMR Data for Ruthenium Complexes
| Complex Type | Nucleus | Chemical Shift (δ) Range (ppm) | Remarks | Reference |
| Diamagnetic Ru(II) polypyridyl | ¹H | Aromatic protons typically resonate in the 7-10 ppm region. | Shifts are influenced by the nature of the ligands and their coordination to the metal center. | acs.org |
| Diamagnetic Ru(II) polypyridyl | ¹³C | Carbon atoms in bipyridine ligands show shifts that correlate with the electronic properties of other coordinated ligands. | Electron-donating ligands cause upfield shifts, while electron-accepting ligands cause downfield shifts. | scispace.com |
| Paramagnetic Ru(III) pyridine (B92270) | ¹H | Can exhibit a wide range of chemical shifts due to hyperfine interactions. | Temperature-dependent studies are crucial for interpretation. | nih.gov |
| Paramagnetic Ru(III) pyridine | ¹³C | Broadened signals with significant shifts are observed. | DFT calculations are often necessary to assign resonances. | nih.gov |
This table provides general ranges and observations. Specific chemical shifts are highly dependent on the individual complex structure and solvent.
Electronic spectroscopy, specifically UV-Visible spectroscopy, is a key technique for investigating the electronic structure of transition metal complexes, including the d-d transitions that are characteristic of these compounds. numberanalytics.comfiveable.me For ruthenium(IV) complexes, which have a d⁴ electron configuration, these transitions provide information about the splitting of the d-orbitals by the ligand field. nih.gov
In an octahedral environment, the five d-orbitals split into two sets: the lower energy t₂g orbitals and the higher energy eg orbitals. libretexts.org For a low-spin Ru(IV) complex (t₂g⁴eg⁰ configuration), electronic transitions can occur from the filled t₂g orbitals to the empty eg orbitals. nih.govlibretexts.org These d-d transitions are typically weak in intensity. libretexts.org
For instance, in the electronic spectrum of a particular Ru(IV) complex, a band observed around 590 nm in the absorption spectrum has been attributed to a d-d transition. nih.gov Based on the Tanabe-Sugano diagram for a d⁴ ion in an octahedral field, this transition can be assigned to the ³T₁g → ³Eg transition. nih.gov The energy of these d-d transitions is a direct measure of the ligand field splitting energy (Δo), which is influenced by the nature of the ligands coordinated to the ruthenium center. numberanalytics.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification and characterization of chemical compounds. Several ionization techniques, including Electrospray Ionization (ESI), Desorption Electrospray Ionization (DESI), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are employed to study this compound coordination compounds, intermediates, and reaction products. uow.edu.aunih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of charged or polar ruthenium complexes in solution. uow.edu.auresearchgate.net It has been successfully used to characterize the non-covalent interactions between ruthenium complexes and biomolecules, such as oligonucleotides and proteins. uow.edu.aunih.gov ESI-MS can provide information on the stoichiometry of metal-ligand binding and can be used to identify reaction intermediates. uow.edu.auacs.org For example, ESI-MS studies have been instrumental in detecting and characterizing catalytically active 14-electron ruthenium intermediates in solution. acs.org
Time-of-Flight Mass Spectrometry (TOF-MS) , often coupled with MALDI, is another valuable tool for the analysis of ruthenium complexes. MALDI-TOF-MS has been used to investigate the structure of ruthenium carborane complexes. researchgate.net A significant consideration in MALDI-TOF-MS is the potential for the matrix to replace ligands in the complex during the analysis. tno.nl
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a newer ambient ionization technique that allows for the direct analysis of samples in their native environment without extensive sample preparation. While specific applications to this compound are emerging, its ability to probe surface chemistry makes it a promising tool for studying heterogeneous catalytic reactions involving ruthenium complexes.
Table 3: Mass Spectrometry Techniques for Ruthenium Complex Analysis
| Technique | Ionization Method | Key Applications | Reference |
| ESI-MS | Electrospray Ionization | Characterization of charged/polar complexes in solution, study of non-covalent interactions, identification of reaction intermediates. | uow.edu.aunih.govresearchgate.netacs.org |
| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization | Structural investigation of large and non-volatile complexes, such as carboranes. | researchgate.nettno.nl |
| DESI-MS | Desorption Electrospray Ionization | Surface analysis, potential for studying heterogeneous catalysis. | N/A |
This table summarizes the primary applications of different mass spectrometry techniques in the study of ruthenium complexes.
X-ray Diffraction and Scattering Analysis
X-ray Powder Diffraction (XRPD) is a rapid and non-destructive analytical technique used to identify the crystalline phases present in a material. lboro.ac.uk By measuring the angles at which X-rays are diffracted by the crystalline lattice, a unique diffraction pattern is generated, which serves as a "fingerprint" for a specific crystalline solid.
XRPD has been instrumental in distinguishing between the different polymorphs of anhydrous this compound. rsc.org The α-form of RuCl₃ adopts a layered structure, while the β-form consists of infinite chains of face-sharing octahedra. wikipedia.org These structural differences lead to distinct XRPD patterns, allowing for their unambiguous identification. For example, studies have shown that the β-form of RuCl₃ has a structure of the β-TiCl₃ type. rsc.org Furthermore, XRPD can be used to detect the presence of superstructures and stacking faults in crystals of α-RuCl₃. rsc.orgresearchgate.net High-quality single crystals of α-RuCl₃, essential for fundamental physics studies, are often characterized by techniques including XRPD to confirm their structural integrity and phase purity. arxiv.org
Table 4: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Key Structural Feature | Reference |
| α-RuCl₃ | Monoclinic / Rhombohedral | C2/m or R-3 | Layered honeycomb structure | wikipedia.orgarxiv.org |
| β-RuCl₃ | Hexagonal | P6₃/mcm | Infinite chains of face-sharing octahedra | wikipedia.orgmaterialsproject.orgmaterialsproject.org |
This table presents the crystallographic information for the common polymorphs of this compound.
Small Angle X-ray Scattering (SAXS) for Nanoscale Structural Features
Small Angle X-ray Scattering (SAXS) is a powerful, non-invasive analytical technique used to determine the nanoscale structural characteristics of materials, with a focus on particle size, shape, and distribution. researchgate.netnih.govrsc.org This method is particularly adept at analyzing nanostructured materials, providing statistically significant data on their morphology. researchgate.net In the context of ruthenium-based systems, SAXS can be instrumental in characterizing the size and arrangement of nanoparticles and porous structures.
The fundamental principle of SAXS involves measuring the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees). researchgate.net This scattering pattern is a function of the electron density fluctuations within the material. For an ensemble of nanoparticles, the scattering intensity is influenced by both the form factor, which relates to the size and shape of individual particles, and the structure factor, which describes the spatial arrangement of the particles. nih.gov
Research has demonstrated the utility of SAXS in determining the size distribution of nanoparticles. researchgate.netornl.gov For instance, in studies of nanostructured materials, SAXS can reveal information about cluster formation and correlation lengths of compositional fluctuations. researchgate.net The technique is capable of probing structures on a length scale from approximately 1 to 100 nanometers. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic structure around a specific element. uu.nlmpg.de It provides detailed information on the coordination number, interatomic distances, and the types of neighboring atoms. uu.nlresearchgate.net This makes it an invaluable technique for characterizing the coordination environment of ruthenium in its various complexes.
The EXAFS phenomenon arises from the interference between the outgoing photoelectron wave produced by X-ray absorption and the waves backscattered from neighboring atoms. uu.nlmpg.de This interference pattern manifests as oscillations in the X-ray absorption coefficient above an absorption edge. uu.nl The periodicity and amplitude of these oscillations are directly related to the local structure. researchgate.net
Studies on ruthenium(III) chloro complexes in hydrochloric acid solutions have effectively utilized EXAFS to determine the speciation of ruthenium. researchgate.netjaea.go.jp It was found that as the concentration of HCl increases, the coordination environment of Ru(III) changes, with water molecules being progressively replaced by chloride ions. researchgate.netjaea.go.jp For example, the predominant species can shift from [RuCl₄(H₂O)₂]⁻ to [RuCl₆]³⁻. jaea.go.jp EXAFS analysis of ruthenium complexes extracted with specific amine compounds revealed that the extracted Ru³⁺ ion was coordinated to five chloride ions and one water molecule. jaea.go.jp
| [HCl] (M) | Shell | N | R (Å) | σ² (Ų) |
|---|---|---|---|---|
| 0.7 | Ru-O | 1.5 (3) | 2.10 (2) | 0.004 (1) |
| Ru-Cl | 4.5 (3) | 2.35 (1) | 0.005 (1) | |
| 3 | Ru-O | 1.0 (3) | 2.12 (2) | 0.003 (1) |
| Ru-Cl | 5.0 (3) | 2.35 (1) | 0.006 (1) | |
| 5 | Ru-O | 0.5 (3) | 2.15 (3) | 0.002 (1) |
| Ru-Cl | 5.5 (3) | 2.36 (1) | 0.006 (1) | |
| 10 | Ru-O | 0.1 (3) | - | - |
| Ru-Cl | 5.9 (3) | 2.37 (1) | 0.006 (1) |
N: Coordination number, R: Interatomic distance, σ²: Debye-Waller factor. Estimated errors are in parentheses.
Thermal and Magnetic Characterization
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for studying the thermal stability and decomposition pathways of ruthenium complexes. researchgate.netnih.govtandfonline.com
TGA studies on ruthenium(III) chloride complexes with various ligands, such as benzimidazole (B57391) derivatives, have provided insights into their thermal decomposition. researchgate.net For instance, the TGA curve of a [RuCl₃(oHPB)₃] complex showed the loss of three chloride ions at around 210°C, followed by the decomposition of the ligand molecules at higher temperatures. researchgate.net Similarly, the analysis of a [RuCl₃(pHPB)₂(OH₂)·2H₂O] complex revealed the loss of water molecules at lower temperatures before the decomposition of the organic ligands. researchgate.net The thermal stability of a Ru-pyrene metal-covalent organic framework (MCOF) was also investigated using TGA, showing robustness up to 380°C. nih.gov
| Complex | Temperature Range (°C) | Mass Loss (%) Found (Calcd.) | Assignment |
|---|---|---|---|
| [RuCl₃(oHPB)₃] | 190-230 | 9.82 (10.11) | Loss of 3 Cl⁻ |
| 230-600 | 68.95 (69.89) | Loss of 3 oHPB | |
| [RuCl₃(pHPB)₂(OH₂)·2H₂O] | 80-120 | 4.85 (5.11) | Loss of 2 lattice H₂O |
| 150-190 | 2.43 (2.55) | Loss of 1 coordinated H₂O | |
| 280-550 | 58.73 (59.65) | Loss of 2 pHPB |
The magnetic properties of this compound, particularly the α-polymorph (α-RuCl₃), have been a subject of intense research due to its potential realization of a Kitaev quantum spin liquid state. Magnetic susceptibility measurements are crucial for understanding the magnetic interactions and phase transitions in these materials.
α-RuCl₃ exhibits significant magnetic anisotropy, with different magnetic behaviors observed when the magnetic field is applied parallel and perpendicular to the crystallographic c-axis. nist.govaps.org Early studies on powder samples of α-RuCl₃ identified a magnetic phase transition around 13-15 K. nist.govaps.org More recent investigations on single crystals have revealed two distinct features in the magnetic susceptibility data: a sharp peak at approximately 7 K and a broader hump around 10-15 K. nist.govaps.org The inverse magnetic susceptibility follows the Curie-Weiss law at high temperatures, with significantly different Curie-Weiss temperatures for in-plane and out-of-plane field directions. nist.govresearchgate.net For instance, in one study, the in-plane Curie-Weiss temperature (Θab) was found to be approximately 68 K, while the out-of-plane temperature (Θc) was about -145 K. nist.gov The magnetic behavior of β-RuCl₃, in contrast, shows both ferromagnetic and antiferromagnetic interactions depending on the direction of the applied field. researchgate.net
| Parameter | Value (In-plane, H⊥c) | Value (Out-of-plane, H∥c) | Reference |
|---|---|---|---|
| Curie-Weiss Temperature (Θ) | ~37 K to 68 K | -150 K to -145 K | nist.govresearchgate.net |
| Effective Magnetic Moment (μeff) | ~2.0 μB to 2.3 μB | ~2.3 μB | nist.govresearchgate.net |
| Magnetic Transition Temperature (TN) | ~7 K to 14 K | nist.govaps.orgosti.gov |
Microscopic and Surface Analysis
Transmission Electron Microscopy (TEM) is an indispensable technique for visualizing the morphology, size, and distribution of nanoparticles at high resolution. nih.govresearchgate.net In the context of ruthenium, TEM is widely used to characterize nanoparticles synthesized from this compound precursors.
TEM studies have been employed to analyze ruthenium nanoparticles supported on various materials, such as carbon nanotubes. researchgate.net These analyses provide direct visual evidence of the nanoparticle size and dispersion. For example, TEM images can be used to generate particle size distribution histograms, which are crucial for understanding the catalytic activity of the material. researchgate.net High-resolution TEM (HRTEM) can further provide information about the crystallinity and lattice structure of the nanoparticles. researchgate.net In some studies, ruthenium-decorated vertical graphene nanosheets have been characterized by TEM, showing a uniform distribution of Ru nanoparticles. researchgate.net Staining with ruthenium-containing compounds like ruthenium tetroxide can also be used to enhance the contrast of polymeric nanoparticles for TEM imaging. nih.gov
| Catalyst System | Average Particle Size (nm) | Reference |
|---|---|---|
| Ru@CNTs(S) | 1.7 | researchgate.net |
| Ru/CNTs(S) | 2.1 | researchgate.net |
| Ru on magadiite | 1.2 | researchgate.net |
Surface Characterization of Supported Ruthenium Catalysts
The efficacy of supported ruthenium catalysts, particularly those synthesized from a this compound precursor, is intrinsically linked to their surface properties. A thorough characterization of the catalyst's surface is paramount to understanding its activity, selectivity, and stability. This involves determining the size and distribution of ruthenium nanoparticles, their oxidation state, and the available active surface area. Various advanced analytical techniques are employed for this purpose, each providing unique insights into the catalyst's surface morphology and chemical nature.
The choice of precursor, such as this compound, can significantly influence the final characteristics of the supported nanoparticles. For instance, the presence of residual chlorine can affect the catalyst's performance, making its detection and quantification a crucial aspect of characterization. researchgate.netosti.gov Similarly, the preparation method and the nature of the support material (e.g., alumina (B75360), silica (B1680970), carbon) play a vital role in dictating the dispersion and interaction of the ruthenium particles. researchgate.netmdpi.com
Microscopic Analysis: Visualizing Nanoparticle Morphology
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for the direct visualization of supported ruthenium catalysts. TEM, particularly High-Resolution TEM (HRTEM), provides detailed information about the size, shape, and distribution of ruthenium nanoparticles on the support material.
Research has shown that the preparation method significantly impacts nanoparticle size. For example, Ru nanoparticles on γ-Al₂O₃ prepared by chemical reduction of RuCl₃ were found to be slightly larger (1.2 ± 0.5 nm) than those prepared via thermal decomposition of a different precursor (0.8 nm). mdpi.com On a Stöber silica (SiO₂) support, nanoparticles derived from RuCl₃ had an average size of 2.5 ± 0.8 nm. mdpi.com The dispersion of these nanoparticles is also a critical factor; TEM analyses have confirmed that techniques like deposition-precipitation can lead to a homogeneous dispersion of small, spheroidal ruthenium nanoparticles. mdpi.com In some preparations, the particle size can be as small as 2 nm on magnesia (MgO) supports. researchgate.net
Table 1: TEM Analysis of Ruthenium Nanoparticle Size on Different Supports This table presents a comparison of Ruthenium (Ru) nanoparticle sizes on various supports, prepared using this compound (RuCl₃) and a non-chloride precursor for contrast.
| Precursor | Support | Preparation Method | Average Ru Particle Size (nm) | Reference |
|---|---|---|---|---|
| RuCl₃ | γ-Al₂O₃ | Deposition-Precipitation & Chemical Reduction | 1.2 ± 0.5 | mdpi.com |
| RuCl₃ | Stöber SiO₂ | Deposition-Precipitation & Chemical Reduction | 2.5 ± 0.8 | mdpi.com |
| Ru₃(CO)₁₂ | γ-Al₂O₃ | Impregnation & Thermal Decomposition | 0.8 | mdpi.com |
| Ru₃(CO)₁₂ | Stöber SiO₂ | Impregnation & Thermal Decomposition | 3.4 ± 1.2 | mdpi.com |
| RuCl₃ | MgO | Impregnation | ~2 | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS): Probing Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of the elements on the catalyst's surface. For ruthenium catalysts derived from RuCl₃, XPS is vital for identifying the oxidation state of ruthenium and detecting any residual precursor species.
XPS studies can distinguish between metallic ruthenium (Ru⁰) and various oxidized species like ruthenium dioxide (RuO₂) or other ruthenium oxides. researchgate.netrsc.org The binding energies of the Ru 3d or Ru 3p core levels provide this information. For example, in the Ru 3p₃/₂ region, Ru(0) species are typically identified at a binding energy of around 461.2 eV, while RuO₂ appears at a higher binding energy of approximately 462.4 eV. researchgate.net The presence of surface hydroxyl groups (Ru-OH) and residual chlorine (Ru-Cl) from the RuCl₃ precursor can also be identified, with a Ru-Cl species being observed at a Ru 3d₅/₂ binding energy of 282.9 eV in one study. researchgate.net The oxidation level of the ruthenium nanoparticles has been shown to have a direct correlation with catalytic activity, with a moderate oxidation level achieving the highest performance in certain reactions. rsc.org
Table 2: Representative XPS Binding Energies for Ruthenium Species This table summarizes typical binding energy ranges for different chemical states of Ruthenium as determined by XPS, which is critical for assessing the surface chemistry of catalysts.
| Core Level | Ruthenium Species | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| Ru 3p₃/₂ | Ru(0) | 461.2 | researchgate.net |
| Ru 3p₃/₂ | RuO₂ | 462.4 | researchgate.net |
| Ru 3d₅/₂ | Ru-OH | 280.7 | researchgate.net |
| Ru 3d₅/₂ | Ru-O | 282.3 | researchgate.net |
| Ru 3d₅/₂ | Ru-Cl | 282.9 | researchgate.net |
Chemisorption Techniques: Quantifying Active Sites
Chemisorption analysis is a fundamental technique for characterizing heterogeneous catalysts by quantifying the number of chemically active sites on the surface. hidenanalytical.com This is achieved by adsorbing a probe gas, such as hydrogen (H₂) or carbon monoxide (CO), which selectively binds to the metal surface. micromeritics.comrsc.org From the amount of gas adsorbed, key parameters like metallic dispersion (the fraction of metal atoms on the surface), active metal surface area, and an average crystallite size can be calculated. micromeritics.com
The dispersion of ruthenium is a key indicator of catalyst efficiency. For a 1.1% Ru/γ-Al₂O₃ catalyst prepared from RuCl₃, the dispersion was determined to be high (0.53), indicating very small and well-distributed nanoparticles. researchgate.net This high dispersion was found to be stable even after high-temperature treatment. researchgate.net In contrast, catalysts prepared from chlorine-free precursors often exhibit higher activity, which is related to higher dispersion and the absence of poisoning by chlorine. osti.gov The choice of support also plays a role; a study on a catalyst with a magnesium-modified alumina support showed a higher surface area after long-term testing compared to an unmodified one, indicating improved stability against sintering. lu.se
Table 3: Chemisorption Data for Supported Ruthenium Catalysts This table presents findings from chemisorption studies on supported Ru catalysts, highlighting the catalyst dispersion and surface area which are crucial for catalytic activity.
| Catalyst | Precursor | Chemisorption Method | Dispersion (%) | Active Surface Area (m²/g_sample) | Reference |
|---|---|---|---|---|---|
| 1.1% Ru/γ-Al₂O₃ | RuCl₃ | H₂ Adsorption | 53 | N/A | researchgate.net |
| Ru/magnesia-alumina | Ru salt | Pulse Chemisorption | N/A | 0.14 | lu.se |
| Ru/Mg-modified-alumina | Ru salt | Pulse Chemisorption | N/A | 0.21 | lu.se |
Catalytic Transformations Mediated by Ruthenium Trichloride and Its Derivatives
Homogeneous Catalysis
Ruthenium trichloride (B1173362) serves as a versatile and efficient catalyst in a wide array of homogeneous catalytic transformations. Its utility stems from its ability to exist in multiple oxidation states, readily participating in redox cycles that facilitate a variety of oxidative reactions. In solution, it acts as a precursor to catalytically active ruthenium species that mediate the conversion of various organic substrates.
Oxidative Reactions
Ruthenium trichloride is particularly renowned for its catalytic prowess in oxidation reactions. By employing a co-oxidant, a catalytic amount of this compound can facilitate the transformation of numerous functional groups. The in situ generation of higher-valent ruthenium species, such as ruthenium tetroxide, is often a key step in these catalytic cycles, enabling the oxidation of a broad spectrum of organic molecules. organic-chemistry.org
Ruthenium-based catalysts have demonstrated significant efficacy in the oxidation of unactivated C-H bonds in hydrocarbons and cycloalkanes, a challenging transformation in organic synthesis. Catalytic systems derived from this compound can activate and functionalize these inert bonds to produce valuable oxygenated products like alcohols and ketones.
One notable system involves the use of RuCl₂(PPh₃)₃ with tert-butyl hydroperoxide for the oxidation of alkylated arenes, yielding aryl ketones. acs.org For the oxidation of alkanes, a Ru/C catalyst in conjunction with peracetic acid has proven effective. acs.org For instance, the oxidation of cyclohexane at room temperature, catalyzed by ruthenium in a trifluoroacetic acid/CH₂Cl₂ solvent system, results in cyclohexyl trifluoroacetate and cyclohexanone (B45756) with high conversion and selectivity. acs.org Mechanistic studies suggest that these reactions proceed through the formation of potent oxo-ruthenium intermediates. acs.org Another effective method for the hydroxylation of unactivated tertiary C-H bonds utilizes catalytic amounts of RuCl₃ and pyridine (B92270), with potassium bromate (B103136) as the stoichiometric oxidant, yielding alcohol products in good yields for a variety of substrates. nih.gov
Table 1: Ruthenium-Catalyzed Oxidation of Cyclohexane
| Catalyst System | Oxidant | Solvent | Product Ratio (Trifluoroacetate:Ketone) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Ru/C | CH₃CO₃H | Trifluoroacetic acid/CH₂Cl₂ | 85:15 | 90 | 90 |
The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids is a fundamental transformation in organic chemistry. This compound, in catalytic amounts, is a highly effective agent for these conversions, typically in the presence of a co-oxidant. acsgcipr.org The active species is often a higher-valent ruthenium oxide, like ruthenium tetroxide, which is generated in situ. acsgcipr.org
Various catalytic systems have been developed. For example, the combination of RuCl₃ with trimethylamine (B31210) N-oxide (TMAO) as the oxygen source has been successfully used for the oxidation of fatty alcohols to the corresponding aldehydes with high conversion and selectivity. researchgate.net Another efficient system for the aerobic oxidation of a broad range of primary and secondary alcohols employs a combination of RuCl₂(PPh₃)₃ and TEMPO, affording aldehydes and ketones with excellent selectivity (>99%). nih.gov This system shows a preference for the oxidation of primary alcohols over secondary ones. The mechanism is proposed to involve a ruthenium-hydride species, with TEMPO acting as a hydrogen transfer mediator. nih.gov A simple and efficient method using RuCl₃/Et₃N as the catalyst allows for the aerobic oxidation of benzyl (B1604629) alcohol with a high turnover frequency. researchgate.net
Table 2: Selective Oxidation of Alcohols Catalyzed by Ruthenium Compounds
| Catalyst System | Oxidant | Substrate Type | Product | Selectivity (%) |
|---|---|---|---|---|
| RuCl₃ ⋅ (H₂O)x / TMAO | Trimethylamine N-oxide | Fatty Alcohols | Aldehydes | High |
| RuCl₂(PPh₃)₃ / TEMPO | Molecular Oxygen | Primary & Secondary Alcohols | Aldehydes & Ketones | >99 |
| RuCl₃ / Et₃N | Molecular Oxygen | Benzyl Alcohol | Benzaldehyde | High |
The syn-dihydroxylation of olefins to produce vicinal diols is a valuable transformation, and ruthenium-based catalysts provide a cost-effective alternative to osmium tetroxide. organic-chemistry.org this compound, when used catalytically with a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄), can efficiently convert a wide variety of alkenes into their corresponding cis-diols. researchgate.net
This reaction is typically rapid, often completing within minutes. researchgate.net The catalytic system, consisting of catalytic RuCl₃·(H₂O)₃ and NaIO₄ in a solvent mixture like EtOAc/CH₃CN/H₂O, has been shown to dihydroxylate a broad range of alkenes. researchgate.net While the desired diol is the major product, oxidative cleavage products such as ketones, aldehydes, or carboxylic acids can form as minor byproducts. researchgate.net The reaction scope is wide, although some limitations exist for strained bicyclic alkenes and highly substituted alkenes. researchgate.net An improved protocol using just 0.5 mol% of the catalyst under acidic conditions has been developed, providing good to excellent yields of diols with minimal side product formation. organic-chemistry.org
This compound is a widely used catalyst for the oxidative cleavage of carbon-carbon double bonds in olefins, a reaction of significant synthetic importance for degrading larger molecules or introducing oxygen functionalities. acs.org In the presence of a suitable oxidant, RuCl₃ can catalytically cleave olefins to produce aldehydes, ketones, or carboxylic acids.
Several protocols have been developed to control the oxidation state of the final products. A well-known method developed by Sharpless and coworkers uses this compound with sodium periodate in a CCl₄-CH₃CN-H₂O solvent system to cleave olefins to ketones and carboxylic acids. acs.org More recent developments have focused on protocols that yield aldehydes from olefins that are not fully substituted. acs.orgnih.gov For example, the RuCl₃-Oxone-NaHCO₃ system in CH₃CN-H₂O is highly effective for cleaving aryl olefins to aromatic aldehydes. acs.orgnih.gov For aliphatic olefins, the RuCl₃-NaIO₄ system in 1,2-dichloroethane-H₂O or CH₃CN-H₂O can provide alkyl aldehydes in good to excellent yields. acs.orgnih.govorganic-chemistry.orgsemanticscholar.org These methods offer a valuable alternative to ozonolysis. acs.org
Table 3: this compound-Catalyzed Oxidative Cleavage of Olefins to Aldehydes
| Protocol | Substrate Type | Primary Product |
|---|---|---|
| RuCl₃-Oxone-NaHCO₃ in CH₃CN-H₂O | Aryl Olefins | Aromatic Aldehydes |
| RuCl₃-NaIO₄ in 1,2-dichloroethane-H₂O | Aliphatic Olefins (di- & tri-substituted) | Alkyl Aldehydes |
| RuCl₃-NaIO₄ in CH₃CN-H₂O | Terminal Aliphatic Olefins | Alkyl Aldehydes |
The oxidative cyanation of tertiary amines to produce α-aminonitriles is a synthetically useful transformation, as the products are versatile intermediates for synthesizing compounds like α-amino acids and 1,2-diamines. bohrium.com this compound has emerged as an excellent catalyst for this reaction.
An efficient and environmentally friendly process involves the RuCl₃-catalyzed oxidative cyanation of tertiary amines using sodium cyanide with molecular oxygen as the oxidant at 60°C. organic-chemistry.orgbohrium.com This aerobic method provides the corresponding α-aminonitriles in excellent yields. bohrium.com RuCl₃·nH₂O has been identified as the most effective catalyst among various ruthenium complexes for this transformation. bohrium.com The reaction is chemoselective, with N-methyl groups being preferentially oxidized. bohrium.com Alternative protocols have also been developed, including using hydrogen peroxide (H₂O₂) as the oxidant in the presence of RuCl₃ and NaCN. nih.govd-nb.info Heterogeneous catalysts, such as starch-immobilized this compound, have also been investigated to facilitate catalyst recovery and reuse. nih.govd-nb.info
Table 4: this compound-Catalyzed Oxidative Cyanation of Tertiary Amines
| Catalyst | Cyanide Source | Oxidant | Key Feature |
|---|---|---|---|
| RuCl₃·nH₂O | Sodium Cyanide | Molecular Oxygen (O₂) | Aerobic, environmentally benign process |
| RuCl₃ | Sodium Cyanide | Hydrogen Peroxide (H₂O₂) | Alternative oxidant system |
| Starch-immobilized RuCl₃ | Sodium Cyanide | Hydrogen Peroxide (H₂O₂) | Heterogeneous, reusable catalyst |
Oxidation of Cyclohexanone by Bromate
This compound (Ru(III)) serves as an effective catalyst in the oxidation of cyclohexanone by potassium bromate (KBrO₃) in both acidic and alkaline media. scirp.orgresearchgate.net The primary product of this oxidation reaction is adipic acid. researchgate.net Kinetic studies have been conducted to elucidate the reaction mechanism under different pH conditions.
In an acidic medium, the reaction demonstrates first-order kinetics with respect to the Ru(III) catalyst. scirp.org However, it shows zero-order kinetics concerning both the oxidant (KBrO₃) and the perchloric acid concentration. scirp.org To prevent a parallel oxidation pathway by bromine, mercuric acetate (B1210297) (Hg(OAc)₂) is utilized as a scavenger for bromide ions (Br⁻). scirp.org The rate of the reaction is insignificantly affected by changes in ionic strength or the concentration of mercuric acetate. scirp.org Interestingly, the addition of chloride ions has a positive effect on the reaction rate, while acetic acid has a negative effect. scirp.org
Under alkaline conditions, the reaction exhibits first-order kinetics with respect to both cyclohexanone and the Ru(III) catalyst, but zero-order kinetics with respect to potassium bromate. researchgate.net The rate of the reaction is positively influenced by increasing concentrations of hydroxide (B78521) (OH⁻) and chloride (Cl⁻) ions. researchgate.net In this medium, the reactive species of the catalyst is proposed to be [RuCl₃(H₂O)(OH)⁻]. researchgate.net A suitable mechanism conforming to these kinetic observations has been proposed, and various activation parameters have been calculated from rate measurements at different temperatures. researchgate.net
Table 1: Effect of Reactant Concentration on Reaction Rate in Acidic Medium scirp.org
| [Ru(III)] (mol·L⁻¹) | [Cyclohexanone] (mol·L⁻¹) | [KBrO₃] (mol·L⁻¹) | [HClO₄] (mol·L⁻¹) | Rate (-dc/dt) (mol·L⁻¹·s⁻¹) |
| 9.60 x 10⁻⁵ | 2.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |
| 19.20 x 10⁻⁵ | 2.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |
| 28.80 x 10⁻⁵ | 2.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |
| 9.60 x 10⁻⁵ | 1.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |
| 9.60 x 10⁻⁵ | 3.00 x 10⁻² | 1.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |
| 9.60 x 10⁻⁵ | 2.00 x 10⁻² | 2.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |
| 9.60 x 10⁻⁵ | 2.00 x 10⁻² | 3.00 x 10⁻³ | 1.00 x 10⁻³ | Data not provided |
| Note: Specific rate values were not detailed in the provided search snippets, but the relationships were described as first-order in [Ru(III)] and zero-order in other reactants. |
Deoxygenation of Aromatic N-Oxides
Ruthenium(III) chloride provides a simple, selective, and efficient method for the deoxygenation of various aromatic N-oxides. researchgate.net This protocol has been successfully applied to substrates including N-arylnitrones, azoxybenzenes, and N-heteroarene N-oxides, yielding the corresponding deoxygenated products in excellent yields. researchgate.net
A significant advantage of this methodology is its implementation under solvent-free conditions. researchgate.net A catalytic amount of just 5 mol% of hydrated this compound (RuCl₃·xH₂O) is sufficient to drive the reaction to completion. researchgate.net This approach represents a clean and effective way to remove oxygen from a variety of N-oxide compounds. researchgate.net
Hydrogenation and Transfer Hydrogenation Reactions
Chemoselective Transfer Hydrogenation of Aldehydes
This compound is a highly effective catalyst for the chemoselective transfer hydrogenation of aldehydes. beilstein-journals.orgd-nb.info A notable system employs Amberlite® resin formate (ARF) as a stable hydrogen donor in the presence of a catalytic amount of RuCl₃·3H₂O. beilstein-journals.orgd-nb.info This method efficiently reduces aromatic aldehydes and 1,2-diketones to their corresponding aryl alcohols and α-hydroxy ketones. beilstein-journals.orgd-nb.info
A key feature of this catalytic system is its chemoselectivity; aryl ketones remain unchanged under the reaction conditions. beilstein-journals.orgd-nb.info Furthermore, other potentially reducible functional groups attached to the aromatic ring are also unaffected. beilstein-journals.orgd-nb.info The reaction is typically carried out with 2.5 mol% of the ruthenium catalyst in a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at 80 °C. beilstein-journals.orgd-nb.info The process operates under mild, base-free, and ligand-free conditions. d-nb.info It is presumed that the Ru(III) salt undergoes an in-situ reduction to Ru(II), which then catalyzes the hydrogenation. d-nb.info
Table 2: this compound-Catalyzed Transfer Hydrogenation of Aryl Aldehydes d-nb.info
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | 6 | 95 |
| 2 | 4-Methylbenzaldehyde | 4-Methylbenzyl alcohol | 6 | 94 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | 5 | 96 |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 7 | 92 |
| 5 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 4 | 98 |
| 6 | 1-Naphthaldehyde | 1-Naphthalenemethanol | 8 | 90 |
| 7 | 2-Naphthaldehyde | 2-Naphthalenemethanol | 8 | 91 |
| 8 | Furfural | Furfuryl alcohol | 5 | 94 |
| 9 | Cinnamaldehyde | Cinnamyl alcohol | 8 | 85 |
Hydrogenation of Olefins and Carbonyl Compounds
The catalytic activity of ruthenium complexes in the hydrogenation of olefins and carbonyl compounds is well-established. beilstein-journals.orgnih.gov Solutions of RuCl₃ in solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) are known to catalyze the hydrogenation of simple olefins. beilstein-journals.org While much of the recent focus has been on more complex ruthenium-ligand systems, the foundational catalytic ability of simple ruthenium salts remains significant. beilstein-journals.orgnih.gov
For instance, Ru(II) chloride has been demonstrated to be a homogeneous catalyst for the hydrogenation of various olefinic compounds. acs.org More recently, new families of ruthenium complexes derived from precursors like RuHCl(CO)(PPh₃)₃ have shown extremely high activity for the room-temperature hydrogenation of unactivated olefins. nih.gov These newer catalysts can be more active than well-known systems like Crabtree's catalyst for certain substrates. nih.gov Ruthenium-catalyzed transfer hydrogenation also provides a powerful method for the C-C coupling of unsaturated compounds with carbonyls, using agents like isopropyl alcohol or formic acid as terminal reductants. nih.gov
Carbon-Carbon and Carbon-Heteroatom Bond Formation
This compound-Catalyzed Allyl Ether Formation
This compound acts as a Lewis acid to effectively catalyze the formation of mixed ethers from allylic alcohols. tandfonline.com The mechanism is believed to involve the cleavage of the allylic carbon-oxygen bond, which generates an allylic carbonium ion or a Ru-π-allyl complex. tandfonline.com This intermediate is then susceptible to nucleophilic attack by an alcohol, such as methanol, to form the corresponding ether. tandfonline.com
This etherification process often leads to an allylic rearrangement, favoring the formation of thermodynamically more stable products. tandfonline.com For example, the reaction of 4-phenylbut-3-en-2-ol with RuCl₃·3H₂O in methanol at 60 °C for 3 hours results in a 93% yield of the corresponding methyl ether. tandfonline.com Similarly, 1-phenylprop-2-en-1-ol predominantly yields the primary ether. tandfonline.com The reaction can also proceed with optically active allyl alcohols, though it results in racemization of the product. tandfonline.com While other transition metal salts like FeCl₃, RhCl₃, and PdCl₂ show some activity, RuCl₃ is significantly more efficient for this transformation. tandfonline.com
Table 3: this compound-Catalyzed Methyl Ether Formation from Allylic Alcohols tandfonline.com
| Entry | Allylic Alcohol | Reaction Time (h) | Product(s) | Yield (%) |
| 1 | 4-Phenylbut-3-en-2-ol | 3 | 4-Methoxy-1-phenylbut-1-ene | 93 |
| 2 | 1-(4-Methoxyphenyl)prop-2-en-1-ol | 3 | 3-Methoxy-1-(4-methoxyphenyl)prop-1-ene | 85 |
| 3 | (-)-Carveol | 3 | Carveol methyl ether (racemic) | 73 |
| 4 | 1-Phenylprop-2-en-1-ol | 3 | 3-Methoxy-1-phenylprop-1-ene & 1-Methoxy-1-phenylprop-1-ene | 71 (64 & 7) |
| 5 | Geraniol | 24 | Geranyl methyl ether, Neryl methyl ether, Linalyl methyl ether | 70 (36, 17, 17) |
| 6 | Nerol | 24 | Geranyl methyl ether, Neryl methyl ether, Linalyl methyl ether | 70 (35, 18, 17) |
| 7 | Linalool | 24 | Geranyl methyl ether, Neryl methyl ether, Linalyl methyl ether | 70 (36, 17, 17) |
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a cornerstone of multicomponent reactions, providing efficient access to 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties, including antiviral, antibacterial, and antihypertensive activities. organic-chemistry.org Ruthenium(III) chloride has proven to be a highly effective catalyst for this one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. organic-chemistry.org
A key advantage of the RuCl₃-catalyzed Biginelli reaction is its efficacy under solvent-free conditions. organic-chemistry.org This approach aligns with the principles of green chemistry by reducing volatile organic waste, simplifying the work-up procedure, and often leading to cleaner products with higher yields and selectivity. organic-chemistry.org The reaction is typically conducted by heating a mixture of the three components with a catalytic amount of RuCl₃ at around 100°C. organic-chemistry.org This method is compatible with a wide range of functional groups on the aldehyde component, demonstrating its broad scope and utility. organic-chemistry.org The simple procedure involves heating the reactants, followed by cooling, filtration, and recrystallization to yield the pure dihydropyrimidinone products. organic-chemistry.org
The following table presents representative results for the RuCl₃-catalyzed Biginelli reaction, showcasing its efficiency with various aldehydes.
| Aldehyde (R) | Product Yield (%) |
| C₆H₅ | 92 |
| 4-ClC₆H₄ | 95 |
| 4-MeOC₆H₄ | 90 |
| 4-NO₂C₆H₄ | 96 |
| CH₃(CH₂)₂ | 85 |
| (E)-C₆H₅CH=CH | 88 |
Pauson-Khand-Type Reactions
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form α,β-cyclopentenones. While traditionally catalyzed by cobalt complexes, modern advancements have shown that various transition metals, including ruthenium, can effectively catalyze this transformation. Ruthenium catalysts, in particular, have been employed in tandem processes, demonstrating their versatility. For instance, a single ruthenium additive can sequentially catalyze two mechanistically distinct transformations, such as a ring-closing metathesis followed by a hetero-Pauson-Khand cycloaddition, to generate complex polycyclic lactones from simple acyclic precursors in a single reaction vessel. This approach streamlines synthesis and rapidly builds molecular complexity.
Synthesis of α-Aminonitriles and β-Amino Alcohols
α-Aminonitriles: These compounds are valuable synthetic intermediates for the preparation of α-amino acids and various nitrogen-containing heterocycles. This compound serves as an efficient and mild Lewis acid catalyst for the one-pot, three-component synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide (TMSCN). This Strecker-type reaction proceeds smoothly at room temperature in the presence of a catalytic amount of RuCl₃.
The methodology is noted for its operational simplicity, high yields, and the use of relatively non-toxic reagents. It accommodates a wide variety of aromatic, aliphatic, and heterocyclic aldehydes, as well as primary and secondary amines. The reaction conditions are mild enough to be compatible with acid-sensitive substrates like furfuraldehyde, which also provides a high yield of the corresponding α-aminonitrile.
Below is a table summarizing the results for the RuCl₃-catalyzed synthesis of various α-aminonitriles.
| Aldehyde | Amine | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | 3.0 | 92 |
| 4-Chlorobenzaldehyde | Aniline | 3.5 | 95 |
| 4-Methoxybenzaldehyde | Aniline | 3.5 | 94 |
| Furfural | Aniline | 4.0 | 90 |
| Benzaldehyde | Benzylamine | 2.5 | 94 |
| Cyclohexanecarboxaldehyde | Benzylamine | 4.0 | 88 |
| Benzaldehyde | Morpholine | 3.0 | 90 |
β-Amino Alcohols: The synthesis of chiral β-amino alcohols is of great interest due to their prevalence in pharmaceuticals and as chiral ligands. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful method for producing these compounds. While not always employing RuCl₃ directly as the precatalyst, ruthenium complexes derived from sources like [RuCl₂(p-cymene)]₂ are highly effective. For example, the ATH of unprotected α-ketoamines using a chiral ruthenium catalyst provides access to important drug molecules containing the 1,2-amino alcohol functionality with excellent enantioselectivities (>99% ee) and high isolated yields. nih.gov This strategy has been successfully applied to the synthesis of norepinephrine and epinephrine, among others. nih.gov
Acetylation of Various Organic Substrates
Acetylation is a fundamental protection and functionalization strategy in organic synthesis. Ruthenium(III) chloride has been identified as a highly efficient catalyst for the acylation of a wide range of substrates, including alcohols, phenols, and thiols, using acetic anhydride as the acylating agent. nih.govnih.gov The reaction proceeds under mild conditions, often at room temperature. nih.govnih.gov
One significant advancement in this area is the use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), as the reaction medium. nih.govnih.gov This system offers several advantages: it avoids the use of volatile and toxic organic solvents like acetonitrile, allows for easy product isolation, and enables the facile recycling and reuse of the catalyst and ionic liquid multiple times without significant loss of activity. nih.gov The method is effective for both sterically hindered and electronically diverse substrates, including primary, secondary, and tertiary alcohols, as well as various phenols. nih.gov
The table below shows the efficiency of RuCl₃-catalyzed acetylation for different substrates in an ionic liquid.
| Substrate | Time (h) | Yield (%) |
| Benzyl alcohol | 0.5 | 98 |
| 1-Octanol | 0.5 | 99 |
| Cyclohexanol | 1.0 | 97 |
| 2-Adamantanol | 8.0 | 95 |
| Phenol | 0.5 | 98 |
| 2,6-Dimethylphenol | 2.0 | 96 |
| Thiophenol | 0.2 | 99 |
Heterogeneous Catalysis
This compound is a crucial precursor for creating advanced heterogeneous catalysts, which are favored in industrial processes for their ease of separation and recyclability.
Ruthenium Nanoparticles Derived from this compound as Catalysts
Ruthenium nanoparticles (RuNPs) are highly effective heterogeneous catalysts for various chemical transformations, particularly hydrogenation reactions. acs.org A common method for their synthesis involves the chemical reduction of a this compound precursor using a reducing agent like sodium borohydride (B1222165). researchgate.net Stabilizers such as sodium dodecyl sulfate (B86663) (SDS) are often employed during synthesis to control particle growth and prevent aggregation. researchgate.net
Once synthesized, these colloidal RuNPs can be immobilized on solid supports like alumina (B75360) (Al₂O₃) or incorporated into porous organic polymers (POPs). researchgate.netresearchgate.net This supported or encapsulated form enhances their stability and utility as heterogeneous catalysts. RuNPs embedded in POPs have demonstrated excellent performance in the hydrogenation of nitroarenes at room temperature, showing high conversion, selectivity, and stability over several catalytic cycles. researchgate.net The high catalytic activity is attributed to the nanoconfinement effect of the polymer network and the zero-valent state of the ruthenium nanoparticles. researchgate.net
This compound-Loaded Metal-Organic Frameworks (MOF-Ru) in Catalysis
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Using this compound as a metal source, Ru-based MOFs can be synthesized, which serve as highly effective heterogeneous catalysts. acs.org For example, Ru-MOFs have been prepared using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic linker. mdpi.comcsic.es
These Ru-MOFs exhibit significant catalytic activity in various reactions. They have been successfully used for the hydrogenation of N,N'-dimethylurea to produce methane, and also for the direct methanation of CO₂, a reaction crucial for carbon capture and utilization strategies. csic.es Furthermore, modifying other MOFs, such as cobalt-based frameworks, with ultralow amounts of ruthenium (derived from RuCl₃) can dramatically enhance their bifunctional electrocatalytic activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) in water splitting. rsc.org This modification optimizes the electronic structure and conductivity of the material, lowering the energy barrier for the reactions. rsc.org The synergy between the porous MOF structure, which provides high surface area and exposed active sites, and the catalytic properties of ruthenium results in advanced and highly efficient catalytic systems. rsc.org
Supported Ruthenium Catalysts (e.g., Ru/C, Ru/ZSM-5) for Environmental and Organic Transformations
The immobilization of ruthenium species on solid supports represents a significant strategy in catalysis, enhancing the stability, recoverability, and efficiency of the catalytic system. The support material not only provides a high surface area for the dispersion of the active metal but can also play a crucial role in the catalytic process through metal-support interactions. Among the various supports, activated carbon (Ru/C) and zeolites like ZSM-5 (Ru/ZSM-5) are prominent due to their distinct properties and wide-ranging applications in both environmental remediation and organic synthesis.
Ruthenium on Carbon (Ru/C) Catalysts
Activated carbon is a favored support material owing to its high surface area, porous structure, and chemical inertness under most reaction conditions. Ru/C catalysts are widely recognized for their high activity in hydrogenation reactions.
Environmental and Organic Transformations with Ru/C
In the realm of environmental catalysis, Ru/C has been explored for the purification of wastewater and the reduction of pollutants. For organic transformations, Ru/C is a benchmark catalyst for the hydrogenation of various functional groups. A notable application is the conversion of biomass-derived platform molecules into valuable chemicals. For instance, the aqueous-phase hydrogenation of levulinic acid to γ-valerolactone (GVL), a key renewable chemical and fuel additive, is efficiently catalyzed by Ru/C. frontiersin.orgmdpi.com Research has shown that Ru/C catalysts can exhibit high conversion rates and selectivity for GVL under relatively mild conditions. frontiersin.org The nature of the carbon support itself can influence the catalytic performance, with factors like surface chemistry and porosity affecting the activity and selectivity of the catalyst. mdpi.com
The table below summarizes key research findings for transformations using Ru/C catalysts.
Table 1: Performance of Ru/C Catalysts in Organic Transformations
| Substrate | Product | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Levulinic Acid | γ-Valerolactone | 5 wt.% Ru/C | 130 | 12 | ~100 | Moderate Activity | frontiersin.org |
| Levulinic Acid | γ-Valerolactone | Ru/AC1 | - | External H₂ | 95 | 78 (Yield) | mdpi.com |
| Furfural Acetone | Saturated Ketone | Ru@PGS | 80 | 15 (H₂) / 15 (CO₂) | >99 | 87 (Yield) | nih.gov |
| Furfural Acetone | Fully Hydrogenated Product | Ru@PGS | 80 | 30 (H₂) | >99 | 89 (Yield) | nih.gov |
Ruthenium on ZSM-5 (Ru/ZSM-5) Catalysts
ZSM-5 is a crystalline aluminosilicate zeolite with a well-defined microporous structure. Its shape-selective properties and tunable acidity make it an excellent support for catalysts. The introduction of metals like ruthenium into the zeolite framework or on its surface can create bifunctional catalysts that combine the hydrogenation activity of the metal with the acidic functions of the support.
Environmental and Organic Transformations with Ru/ZSM-5
Ru/ZSM-5 catalysts are particularly effective in the hydrodeoxygenation (HDO) of biomass-derived feedstocks, a critical process for upgrading bio-oils into transportation fuels and chemical intermediates. The acidic sites of the ZSM-5 support facilitate dehydration and cracking reactions, while the ruthenium nanoparticles catalyze hydrogenation. acs.orgacs.org For example, the conversion of phenolic biomolecules to alkanes is a key transformation where Ru/ZSM-5 has shown high efficiency. acs.org The morphology and porous structure of the ZSM-5 support have been found to significantly impact the catalyst's performance. Hierarchically porous ZSM-5, which contains both micropores and mesopores, can enhance the accessibility of active sites and improve the mass transport of bulky biomolecules, leading to higher catalytic activity and selectivity compared to conventional microporous ZSM-5. acs.org In the HDO of guaiacol, a model compound for lignin, Ru/ZSM-5 catalysts with a two-dimensional nanosheet structure demonstrated superior performance, achieving a 99.9% conversion of guaiacol and a 99.9% yield of cyclohexane. acs.org This high efficiency is attributed to better accessibility, smaller metal particle size, and strong metal-support interactions. acs.org
The table below presents detailed research findings for transformations mediated by Ru/ZSM-5 catalysts.
Table 2: Performance of Ru/ZSM-5 Catalysts in Environmental and Organic Transformations
| Substrate | Product | Catalyst | Temperature (°C) | Key Findings | Conversion (%) | Selectivity/Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Guaiacol | Cyclohexane | Ru/HZSM-5-P (nanosheets) | - | Morphology and acidity affect efficiency. | 99.9 | 99.9 (Yield) | acs.org |
| Phenolic Biomolecules | Alkanes | Ru/HZSM-5-OM (mesoporous) | - | Open mesopores lead to high activity and selectivity. | High | High | acs.org |
| Benzyl Alcohol | Alkylation Product | Hierarchical ZSM-5 | - | Optimal acidity and boosted diffusivity. | ~90 | ~33 (Selectivity) | mdpi.com |
| Methanol | Aromatics | Zn/HZSM-5 | 450 | Small crystal size enhances lifetime and selectivity. | - | High (for C5+ hydrocarbons and aromatics) | nih.gov |
Mechanistic Investigations of Ruthenium Trichloride Catalyzed Reactions
Identification of Active Catalytic Species
A key aspect of understanding reactions catalyzed by ruthenium trichloride (B1173362) is the identification of the true, active catalytic species generated under specific reaction conditions. The simple RuCl₃ hydrate (B1144303) is often just a convenient entry point to a rich and complex solution chemistry, from which highly reactive intermediates emerge. These can range from high-valent monomeric oxo-ruthenium compounds to intricate multinuclear complexes.
Formation and Role of High-Valent Oxo-Ruthenium Species
In many oxidation reactions, ruthenium trichloride is not the active oxidant but a precursor to a more powerful high-valent species. acsgcipr.org It is common practice to use RuCl₃ in catalytic amounts along with a stoichiometric co-oxidant. acsgcipr.org This co-oxidant, such as sodium periodate (B1199274) (NaIO₄), hydrogen peroxide (H₂O₂), or trimethylamine (B31210) N-oxide (TMAO), oxidizes the Ru(III) salt in situ to generate highly reactive ruthenium species, including ruthenium tetroxide (RuO₄). acsgcipr.orgresearchgate.net
These high-valent Ru(V)–oxo intermediates are frequently proposed as key players in bond activation steps, particularly in processes involving hydrogen atom abstraction or O-O bond formation. nih.gov Computational studies have provided significant insight into the nature of these species, predicting that d³ Ru(V)–oxo intermediates possess considerable spin density on the terminal oxo ligand. nih.gov This imparts significant oxyl radical character, which is believed to be the source of their high reactivity. nih.gov The isolation and structural characterization of Ru(V)–oxo compounds are rare due to their transient nature, but examples have been reported with Ru–oxo bond distances typically between 1.676(6) and 1.756(4) Å. nih.gov
The catalytic cycle in these oxidations involves the high-valent oxo-ruthenium species oxidizing the substrate, which leads to its reduction. The terminal oxidant then regenerates the high-valent state, allowing the catalytic process to continue. acsgcipr.org
Table 1: Common Co-oxidants Used with RuCl₃ to Generate High-Valent Species
| Co-oxidant | Chemical Formula | Typical Application |
|---|---|---|
| Sodium Periodate | NaIO₄ | Oxidation of alcohols, depolymerization of lignite (B1179625) acsgcipr.orgrsc.org |
| Hydrogen Peroxide | H₂O₂ | Oxidation of alcohols under phase-transfer conditions acsgcipr.org |
| Trimethylamine N-oxide | (CH₃)₃NO | Selective oxidation of fatty alcohols to aldehydes researchgate.net |
Characterization of Oxygen-Bridged Diruthenium Complexes
Beyond monomeric species, ruthenium can form stable and catalytically relevant oxygen-bridged dinuclear complexes. These structures, often featuring a Ru-O-Ru core, have been extensively studied, with Meyer's "blue dimer," [(bpy)₂(H₂O)RuIIIORuIII(H₂O)(bpy)₂]⁴⁺, being a classic example. nih.gov Such complexes are significant in various catalytic processes, including the technologically vital oxidation of water. nih.govacs.org
The formation of these dimers can occur under specific pH and reactant conditions, starting from monomeric ruthenium precursors. They are characterized by unique spectroscopic and electrochemical signatures that distinguish them from their monomeric counterparts. Their catalytic activity is often attributed to the cooperative action of the two metal centers, which can facilitate multi-electron redox processes. The bridging oxo ligand plays a crucial role in mediating electronic communication between the ruthenium centers. nih.gov The synthesis of aqua-coordinated and oxo-bridged diruthenium(III) complexes with ligands like sulfobenzoate and 2,2′-bipyridine has been reported, highlighting their importance in catalytic reactions. tandfonline.com
Elucidation of Reaction Pathways
Unraveling the step-by-step mechanism of a catalytic reaction is fundamental to controlling its outcome. For this compound, the reaction pathways are diverse, reflecting the catalyst's ability to engage in various redox cycles and interact with a wide range of substrates, ligands, and co-catalysts.
Proposed Catalytic Cycles in Oxidation Reactions (e.g., Acid-Base, Radical Coupling)
The catalytic cycles for oxidation reactions using RuCl₃ are predominantly based on the in situ generation of a high-valent ruthenium oxide. A general mechanism involves:
Activation: The Ru(III) precatalyst is oxidized by a co-oxidant to a high-valent state, such as Ru(V) or Ru(VIII) in RuO₄. acsgcipr.org
Substrate Oxidation: The active oxo-ruthenium species oxidizes the substrate. This can occur through various mechanisms, including hydride abstraction or oxygen atom transfer. For instance, in alcohol oxidation, a ruthenium ester may be formed, followed by its decomposition. acsgcipr.org
Catalyst Reduction: Upon oxidizing the substrate, the ruthenium center is reduced to a lower oxidation state (e.g., Ru(VI)). acsgcipr.org
Regeneration: The co-oxidant re-oxidizes the reduced ruthenium species back to its high-valent active state, closing the catalytic loop. acsgcipr.org
In some C-H functionalization reactions, a different catalytic cycle, a ruthenium(II/IV) manifold, has been proposed. nih.gov This pathway, elucidated through experimental and computational studies for the oxygenation of aryl acetamides, involves C-H activation, oxidation from Ru(II) to Ru(IV), and subsequent reductive elimination to form the product and regenerate the Ru(II) catalyst. nih.gov The potential for radical coupling mechanisms also exists, particularly given the predicted oxyl radical character of Ru(V)=O species, which could facilitate reactions like O-O bond formation through the coupling of two such moieties. nih.gov
Mechanistic Insights into Transfer Hydrogenation
Transfer hydrogenation, the reduction of an unsaturated molecule using a hydrogen donor like 2-propanol in the presence of a catalyst, is a hallmark reaction of ruthenium complexes. diva-portal.org When RuCl₃ is used as a precatalyst, the active species is typically a ruthenium hydride complex formed in situ. The mechanism is generally understood to proceed via an "outer sphere" or "inner sphere" pathway. A widely accepted inner-sphere mechanism involves the following key steps: nih.gov
Alkoxide Formation: The ruthenium precatalyst reacts with the alcohol donor (e.g., isopropanol), often facilitated by a base (like KOH), to form a ruthenium alkoxide. nih.gov
β-Hydride Elimination: The crucial step is the β-hydride elimination from the coordinated alkoxide. This generates the active ruthenium hydride species and releases a ketone (e.g., acetone). nih.gov
Hydride Transfer: The ruthenium hydride complex then transfers its hydride to the substrate (e.g., a ketone), reducing it to the corresponding alcohol.
Catalyst Regeneration: The resulting ruthenium species can then coordinate another molecule of the hydrogen donor, regenerating the alkoxide and continuing the cycle.
An alternative pathway, known as the amide route, has also been postulated where the catalyst first reacts with a base to form an amide complex, which then reacts with the alcohol to generate the key hydride species. nih.gov The high efficiency of many transfer hydrogenation catalysts is ascribed to the presence of a bifunctional motif, such as a Ru-H/N-H combination, which can facilitate concerted hydrogen transfer. nih.gov
Table 2: Key Mechanistic Steps in Ruthenium-Catalyzed Transfer Hydrogenation
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Precatalyst Activation | Reaction of the Ru precatalyst with a base and hydrogen donor. | Ruthenium alkoxide or amide complex |
| 2. Hydride Formation | β-hydride elimination from the alkoxide. | Ruthenium hydride species |
| 3. Substrate Reduction | Transfer of hydride from the catalyst to the substrate. | Substrate-catalyst complex |
| 4. Product Release | Dissociation of the reduced product from the catalyst. | Regenerated catalyst |
Understanding Ligand Effects and Co-catalyst Influence on Reaction Mechanisms
Ligands and co-catalysts are not mere spectators; they are integral components that profoundly influence the activity, selectivity, and even the operative mechanism of a catalytic reaction.
Ligand Effects: Ligands coordinated to the ruthenium center can modulate its properties through steric and electronic effects. colab.wsrsc.org
Electronic Effects: The electron-donating or -withdrawing nature of a ligand can alter the electron density at the metal center. For instance, strong σ-donor ligands can increase the activity of ruthenium nanoparticles in hydrogenation. rsc.org In Ru(II)-salen complexes, the trans-axial ligand has a quantifiable effect on the Ru-CO bond strength and its photodissociation properties. nih.gov
Steric Effects: The bulkiness of ligands can control substrate access to the catalytic site, thereby influencing selectivity. In C-H functionalization, the addition of specific phosphine (B1218219) ligands has been shown to switch the reaction's site-selectivity from ortho to meta. nih.gov
Co-catalyst Influence: Co-catalysts often play a direct role in the catalytic cycle.
Bases in Transfer Hydrogenation: As mentioned, a base is typically required in transfer hydrogenation to promote the deprotonation of the hydrogen donor (e.g., 2-propanol), facilitating the formation of the ruthenium alkoxide intermediate that precedes the active hydride species. nih.gov
Oxidants in Oxidation Reactions: In oxidation catalysis, the co-oxidant is essential for regenerating the active high-valent ruthenium species, enabling the catalyst to turn over. acsgcipr.org The choice of oxidant can also influence the reaction's outcome and selectivity. researchgate.net
Carboxylates in C-H Activation: In certain C-H activation reactions, carboxylate additives (like acetate) are not just bases but act as internal ligands that facilitate the C-H cleavage step through a concerted metalation-deprotonation mechanism. nih.gov
By systematically studying these influences, researchers can rationally design more efficient and selective catalytic systems based on the versatile this compound precursor.
Kinetic Studies and Reaction Rate Determinants
In many oxidation reactions catalyzed by Ru(III), the reaction order with respect to the oxidant, the substrate, and the catalyst can vary depending on the specific reaction conditions. For instance, in the Ru(III)-catalyzed oxidation of aromatic aldehydes by alkaline ferricyanide, the reaction exhibits first-order dependence on the concentration of ruthenium(III) chloride. ias.ac.in Conversely, the reaction is zero-order with respect to the oxidant, ferricyanide. ias.ac.in
A study on the Ru(III)-catalyzed oxidation of cyclohexanone (B45756) by acidic bromate (B103136) also demonstrated a first-order dependence on the catalyst concentration. scirp.org The reaction rate was observed to double when the concentration of Ru(III) was doubled. scirp.org However, in this case, the reaction showed zero-order kinetics with respect to both the oxidant (KBrO₃) and the acid (HClO₄). scirp.org
The concentration of the substrate often has a more complex influence on the reaction rate. In the oxidation of sulfanilic acid by thallium(III), the order with respect to the sulfanilic acid is complex. tsijournals.com Similarly, in the oxidation of aromatic primary diamines by chloramine-T, a less than unity order dependence on the amine concentration is observed.
Hydrogen ion concentration is another critical determinant of the reaction rate in many RuCl₃-catalyzed reactions, particularly in aqueous acidic media. The rate of oxidation of sulfanilic acid is retarded by an increase in hydrogen ion concentration. tsijournals.com This is often attributed to the formation of less reactive protonated species of either the substrate or the catalyst.
Temperature invariably plays a crucial role in the kinetics of these reactions. The effect of temperature is typically studied to determine the activation parameters, such as the energy of activation (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide valuable information about the energy barrier of the reaction and the nature of the transition state. For the Ru(III)-catalyzed oxidation of sulfanilic acid by thallium(III), the activation energy and entropy of activation were calculated to be (37.61 ± 0.3) kJ mol⁻¹ and (-157.9 ± 1.6) JK⁻¹ mol⁻¹, respectively. tsijournals.com
Table 1: Effect of Varying [Ru(III) chloride] on the Rate of Oxidation of Aromatic Aldehydes by Ferricyanide ias.ac.in
| Aldehyde | [Ru(III) chloride] x 10⁵ M | k₀ x 10⁷ mol L⁻¹ min⁻¹ |
| Benzaldehyde | 0.95 | 1.12 |
| 1.90 | 2.25 | |
| 3.80 | 4.50 | |
| p-Nitrobenzaldehyde | 0.95 | 2.80 |
| 1.90 | 5.60 | |
| 3.80 | 11.20 | |
| Conditions: [Aldehyde] = 0.01 M, [K₃Fe(CN)₆] = 0.001 M, [NaOH] = 0.1 M, Temperature = 35 °C |
Table 2: Activation Parameters for Ru(III) Catalyzed Oxidation of Cyclohexanone by Acidic Bromate scirp.org
| Parameter | Value |
| Energy of Activation (ΔE) | 46.5 kJ·mol⁻¹ |
| Arrhenius Factor (A) | 1.2 x 10⁵ s⁻¹ |
| Entropy of Activation (ΔS) | -154.8 J·K⁻¹·mol⁻¹ |
| Conditions: [Ru(III)] = 96.00 × 10⁻⁶ M, [cyclohexanone] = 2.00 × 10⁻² M, [HClO₄] = 1.00 × 10⁻³ M, [KBrO₃] = 1.00 × 10⁻³ M |
Catalyst Stability and Deactivation Mechanisms
The long-term stability and resistance to deactivation are critical for the practical application of any catalyst. This compound-based catalysts, both in homogeneous and heterogeneous forms, can undergo deactivation through several mechanisms.
Leaching: In the case of supported ruthenium catalysts, the loss of the active metal from the support into the reaction medium, a process known as leaching, is a significant deactivation pathway. rsc.org This is particularly relevant in liquid-phase reactions. The leached ruthenium species may or may not remain catalytically active in the solution, but their removal from the support compromises the reusability and longevity of the heterogeneous catalyst. Hot filtration tests are often employed to determine if the catalysis is truly heterogeneous or if leached species are responsible for the observed activity. researchgate.net
Sintering: For supported catalysts, especially at elevated temperatures, the active metal nanoparticles can migrate on the support surface and agglomerate into larger particles. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. mdpi.comdtu.dkmdpi.com The choice of support material can play a crucial role in preventing sintering by providing strong metal-support interactions that anchor the nanoparticles. mdpi.com An ammonia (B1221849) reaction catalyst prepared using a chlorine-free ruthenium precursor showed suppressed sintering at high temperatures compared to one prepared from ruthenium chloride. epo.org
Poisoning: Catalyst poisoning occurs when a substance strongly chemisorbs to the active sites of the catalyst, blocking them from participating in the catalytic cycle. wikipedia.org For ruthenium catalysts, common poisons include carbon monoxide, sulfur compounds, and halide ions. researchgate.netacs.org For example, chloride ions are known to be a poison for ruthenium catalysts used in ammonia synthesis. researchgate.net In the context of water oxidation, it has been shown that carbon monoxide can act as a poison for molecular ruthenium catalysts, leading to their deactivation. researchgate.net
Fouling: Fouling involves the physical deposition of substances from the reaction mixture onto the catalyst surface, which can block pores and active sites. In many organic reactions, this can take the form of "coking," where carbonaceous deposits accumulate on the catalyst. rsc.org
Chemical Transformation of the Catalyst: The active catalytic species derived from this compound can undergo chemical transformations to less active or inactive forms. In some oxidation reactions, the Ru(III) may be oxidized to higher oxidation states like Ru(VI) or Ru(VIII), which might have different catalytic activities or stabilities. Conversely, reduction to inactive metallic ruthenium can also occur under certain conditions. The oxidation of benzyl (B1604629) alcohol with a molecular ruthenium catalyst in an aqueous medium resulted in rapid deactivation. researchgate.net
Understanding these deactivation pathways is essential for developing strategies to enhance catalyst stability, such as optimizing reaction conditions, selecting appropriate supports, and designing catalyst structures that are more resistant to poisoning and sintering.
Theoretical and Computational Chemistry Studies on Ruthenium Trichloride
Electronic Structure Calculations
First-principles calculations are a cornerstone for modeling the electronic properties of α-RuCl₃. These methods have been crucial in establishing its status as a spin-orbit assisted Mott insulator. researchgate.netaps.org
Density Functional Theory (DFT) and its extensions are widely used to investigate the electronic band structure and density of states (DOS) of α-RuCl₃. arxiv.orgscirp.org Standard DFT calculations alone are insufficient to capture the physics of this material, as they fail to predict its insulating nature. nih.gov To accurately describe the electronic properties, it is essential to include both strong spin-orbit coupling (SOC) and on-site electron-electron correlations (Hubbard U). researchgate.netaps.org
Methods like LDA+SOC+U (Local Density Approximation), DFT+U, and Dynamical Mean-Field Theory (DMFT) have been successfully applied. researchgate.netnih.gov These calculations show that the combined effects of SOC and a moderate Hubbard U are necessary to open a charge gap, consistent with experimental observations from optical spectroscopy. researchgate.netaps.org The calculated band gap is typically found to be around 0.2 eV, although other studies combining DFT with experimental photoemission spectroscopy have suggested a larger gap of up to 1.9 eV. researchgate.netresearchgate.net The electronic band structure confirms that α-RuCl₃ is a Mott insulator, where the insulating state arises from strong electron correlations. arxiv.org
Summary of DFT-Calculated Electronic Properties for α-RuCl₃
| Computational Method | Key Finding | Calculated Band Gap | Reference |
|---|---|---|---|
| LDA+SOC+U | Both SOC and electron correlation (U) are necessary to open an insulating gap. | ~0.2 eV | aps.org |
| DFT+DMFT | Confirms the paramagnetic Mott-insulating phase. | ~1.8 eV | nih.gov |
| DFT (in combination with nanoXPS/LEEM) | Confirms the occurrence of a Mott transition. | Not specified | arxiv.org |
A key aspect of α-RuCl₃'s electronic structure is the formation of spin-orbital entangled Kramers doublets, known as J_eff states. aps.org Due to the octahedral crystal field and strong SOC, the t₂g orbitals of the Ru³⁺ (4d⁵) ion split, leading to a low-energy manifold that can be described by an effective total angular momentum J_eff = 1/2. aps.orgaps.org This J_eff = 1/2 state is a prerequisite for realizing the Kitaev model. aps.org
Computational studies confirm the validity of this J_eff = 1/2 picture. nih.govaps.org However, there is ongoing discussion about how purely the state is J_eff = 1/2. aps.org DFT calculations have been used to quantify the individual spin and orbital contributions to the total magnetic moment. For instance, LSDA+SOC+U calculations for the zigzag antiferromagnetic state show a local spin moment of 0.70 µB/Ru and an in-plane orbital moment of 0.47 µB/Ru. aps.org The significant orbital moment contribution explains why the experimentally measured effective moment is larger than the spin-only value. aps.org Some theoretical work emphasizes that to accurately model the system, the directions of the spin and orbital moments should be constrained to be parallel in DFT calculations. aps.org
Magnetic Properties and Quantum Phenomena
The magnetic behavior of α-RuCl₃ is perhaps its most studied feature, with theoretical work focusing on its proximity to a quantum spin liquid state and the nature of its magnetic interactions.
Ruthenium trichloride (B1173362) is considered a leading candidate material for the realization of the Kitaev Quantum Spin Liquid (QSL), an exotic state of matter with fractionalized excitations. arxiv.orgarxiv.organsto.gov.au The Kitaev model describes bond-dependent, anisotropic magnetic interactions on a honeycomb lattice, which can be realized in materials with strong SOC like α-RuCl₃ where J_eff = 1/2 moments form. aps.orgarxiv.org
While α-RuCl₃ enters a "zigzag" antiferromagnetic ordered state at low temperatures (~7 K), experimental evidence from inelastic neutron scattering suggests that it is proximate to the QSL phase. arxiv.organsto.gov.au This is because its magnetic excitation spectrum shows a broad continuum of scattering, which is a hallmark of the fractionalized Majorana fermion and Z₂ gauge flux excitations predicted for the Kitaev QSL. arxiv.org Theoretical models have been developed to understand this proximity, suggesting that the QSL state could potentially be reached by suppressing the competing magnetic interactions, for instance, through the application of an in-plane magnetic field. aps.orgsemanticscholar.org
To model the magnetism in α-RuCl₃, theorists have gone beyond the pure Kitaev model and proposed a more general spin Hamiltonian that includes several types of magnetic exchange interactions. The most common model is the Heisenberg-Kitaev (HK) model, which includes an isotropic Heisenberg term (J) and the anisotropic Kitaev term (K). aps.org Further extensions also include a symmetric off-diagonal exchange term (Γ). arxiv.orgsemanticscholar.org
First-principles calculations and quantum chemistry methods have been employed to estimate the values of these coupling constants. researchgate.netresearchgate.netaps.org The results, however, vary significantly between different studies, likely due to sensitivity to the specific crystal structure and computational method used. A key finding is that both the Kitaev (K) and the off-diagonal (Γ) terms are significant and cannot be ignored. arxiv.orgarxiv.org Some studies suggest a ferromagnetic K and a ferromagnetic J, while others find an antiferromagnetic J. aps.org This difference is crucial, as it affects the stability of the zigzag magnetic order and the nature of the magnetic excitations. aps.org The third nearest-neighbor Heisenberg interaction (J₃) has also been found to be important for stabilizing the observed zigzag order. arxiv.orgsemanticscholar.org
Calculated Magnetic Exchange Parameters for α-RuCl₃ (in meV)
| J (NN Heisenberg) | K (NN Kitaev) | Γ (NN Off-diagonal) | J₃ (3rd NN Heisenberg) | Reference |
|---|---|---|---|---|
| -4.6 | 7.0 | Not specified | Not specified | arxiv.org |
| -2.9 | 8.1 | Not specified | Not specified | arxiv.org |
| -1.54 | -8.23 | 4.58 | 0.45 | arxiv.org |
| -1.7 | -5.0 | 2.5 | Not specified | aps.org |
The prediction of magnetic ordering temperatures, such as the Curie temperature (T_C) for ferromagnets or the Néel temperature (T_N) for antiferromagnets, is a complex task in computational materials science. For α-RuCl₃, which exhibits significant ferromagnetic interactions within its honeycomb layers, magnetic susceptibility measurements show a positive Curie-Weiss temperature, despite the low-temperature antiferromagnetic ordering between layers. aps.org
Theoretically, T_C can be estimated using several methods based on DFT calculations. arxiv.orgaps.org One common approach involves mapping the DFT-calculated energies of various spin configurations onto a classical Heisenberg model. From the extracted exchange interaction parameters (like those in the table above), one can estimate the ordering temperature using mean-field theory or more sophisticated techniques like Monte Carlo (MC) simulations. arxiv.org
Another DFT-based method predicts T_C by calculating the energy difference (ΔE) between the ferromagnetic ground state and a magnetically disordered paramagnetic state (approximated, for example, by a disordered local moments calculation). arxiv.orgaps.org The Curie temperature can then be estimated from this energy difference, sometimes with refinements that account for magnetic entropy. arxiv.orgaps.org While these methods are generally applied to predict the T_C of ferromagnets, the principles can be adapted to understand the energy scales of magnetic order in complex materials like α-RuCl₃.
Influence of Spin-Orbit Coupling on Electronic and Magnetic Behavior
Theoretical studies have identified ruthenium trichloride (RuCl₃) as a significant material for exploring the physics of the Kitaev quantum spin liquid (QSL), a state of matter with massive quantum entanglement. nih.govaip.org The interplay between spin-orbit coupling (SOC) and electronic correlations is fundamental to its unique properties. researchgate.netarxiv.org In RuCl₃, a 4d transition metal compound, the SOC is considered to be of intermediate strength. However, it is the combination of this SOC with electron-electron correlations that gives rise to a spin-orbital entangled state, often described by an effective total angular momentum quantum number, jeff = 1/2. nih.govresearchgate.netaps.org
First-principles calculations are crucial in elucidating the role of SOC. These studies demonstrate that the inclusion of SOC is essential for accurately describing the electronic structure of RuCl₃. For instance, calculations on a monolayer of α-RuCl₃ showed an energy band gap of 3 meV, which increased significantly to 57 meV when SOC effects were taken into account. rsc.org This SOC, in conjunction with on-site Coulomb repulsion (often modeled with a Hubbard U term), is responsible for driving the system into a Mott-insulating state, consistent with experimental observations. nih.gov
The magnetic ground state of α-RuCl₃ is typically found to be a zigzag antiferromagnetic ordered state. researchgate.netarxiv.org This specific magnetic structure arises from a delicate balance of different magnetic exchange interactions. While a strong Kitaev interaction (K) is present, other terms, such as the conventional Heisenberg exchange (J) and a symmetric off-diagonal exchange interaction known as the Γ term, are also significant and prevent the system from forming a pure Kitaev spin liquid ground state at zero field. researchgate.netemergentmind.com Quantum chemistry calculations have revealed that the nearest-neighbor Kitaev exchange in RuCl₃ is ferromagnetic, a key distinction from the antiferromagnetic Kitaev exchange found in many 5d iridate compounds. emergentmind.com Theoretical models, such as the J1-K1-Γ1-J3-K3 Hamiltonian, have been developed to accurately describe these complex magnetic interactions. arxiv.orgsemanticscholar.org Within this framework, the Γ term is pivotal in determining the preferred orientation of the magnetic moments and in generating the spin-wave gap observed in experiments. arxiv.orgsemanticscholar.org
| Property | Finding | Computational Method | Reference |
|---|---|---|---|
| Band Gap (Monolayer) | 57 meV (with SOC) vs. 3 meV (without SOC) | First-Principles (PBE) | rsc.org |
| Magnetic Ground State | Zigzag Antiferromagnetic Order | DFT+U+SOC | researchgate.netarxiv.org |
| Kitaev Interaction (K) | Ferromagnetic | Quantum Chemistry Calculations | emergentmind.com |
| Electronic State | jeff = 1/2 Mott Insulator | Dynamical Mean-Field Theory | nih.gov |
| Key Exchange Interactions | Described by a minimal J1-K1-Γ1-J3-K3 model | DFT+U | arxiv.orgsemanticscholar.org |
Computational Design of this compound-Based Materials and Catalysts
Computational modeling has become an indispensable tool in the rational design of new materials and catalysts, offering a path to predict properties and performance before engaging in resource-intensive synthesis and experimentation. nih.govmdpi.comrsc.org For materials based on this compound, theoretical methods such as Density Functional Theory (DFT), often augmented with corrections for strong electron correlations (DFT+U), are employed to investigate electronic structures, magnetic properties, and potential catalytic functionalities. aps.orgarxiv.org The aim of this computational-first approach is to accelerate the discovery of novel materials by screening candidate structures and compositions in silico, thereby guiding experimental efforts toward the most promising systems. nih.govmdpi.com
Predictive Modeling of Catalytic Activity and Selectivity
Predictive modeling seeks to establish quantitative structure-activity relationships (QSAR) to forecast the performance of catalysts. researchgate.netillinois.edu In the field of ruthenium-based catalysis, computational models are used to calculate thermodynamic and kinetic parameters of reaction pathways. For example, in studies of ruthenium-based water oxidation catalysts, the Gibbs free energies of key intermediates are computed to determine the theoretical overpotential, a critical measure of catalytic efficiency. nih.govmdpi.com
Methodologies like linear free-energy scaling relationships (LFESRs) and Sabatier-principle-based analyses, which often result in "volcano plots," are used to identify optimal binding energies and reaction energetics for maximizing catalytic activity. nsf.gov Beyond activity, predicting selectivity is a major challenge. The development of machine learning (ML) algorithms, trained on large datasets from computational chemistry and experimental results, represents a significant advance in this area. illinois.edunih.gov These ML models can recognize complex patterns within a vast chemical space by using robust molecular descriptors that encode steric and electronic properties. illinois.eduresearchgate.net By training on a diverse set of known catalysts, these models can achieve high accuracy in predicting the selectivity of new, untested catalyst structures, thereby streamlining the design process. nih.govresearchgate.net While many detailed studies focus on organometallic ruthenium complexes, the principles and computational workflows are directly applicable to designing catalysts based on RuCl₃ surfaces or nanostructures.
Investigation of Inter-layer Interactions in 2D this compound Structures
As a van der Waals (vdW) material, bulk α-RuCl₃ consists of 2D honeycomb layers held together by weak interlayer forces. tau.ac.ilaps.org Understanding these interactions is critical, as they can subtly influence the electronic and magnetic properties of the bulk material compared to an isolated monolayer. tau.ac.il Accurately modeling these weak, non-covalent interactions is computationally demanding, often requiring high-level quantum mechanical methods or carefully parameterized classical force fields. tau.ac.il
A significant area of computational research involves designing vdW heterostructures by combining monolayer RuCl₃ with other 2D materials. aps.org Theoretical studies propose that the proximity effect from a neighboring layer can be used to manipulate the delicate balance of magnetic interactions in RuCl₃. For instance, computational modeling of a heterostructure formed between α-RuCl₃ and chromium(III) iodide (CrI₃) showed evidence of charge transfer between the layers and a significant modification of the electronic band structure. aps.org Such modifications can suppress the intrinsic zigzag magnetic order of RuCl₃, potentially stabilizing the sought-after quantum spin liquid state. aps.org Other theoretical investigations explore the dynamic control of interlayer magnetic coupling through methods like nonlinear phononics, which uses light to drive specific lattice vibrations and transiently induce interactions that are absent in equilibrium. aps.org Furthermore, the concept of "twistronics," where the twist angle between adjacent layers is varied, is being explored computationally to tune interlayer magnetic interactions, including the Heisenberg and Dzyaloshinskii-Moriya interactions, offering a pathway to engineer novel magnetic textures. arxiv.org
| Interaction | Monolayer | Bulk | α-RuCl₃/CrCl₃ Heterostructure |
|---|---|---|---|
| Heisenberg (J) | -0.78 | -0.74 | -0.65 |
| Kitaev (K) | -16.82 | -16.71 | -16.77 |
| Off-diagonal (Γ) | 2.67 | 2.68 | 2.59 |
Data sourced from theoretical calculations on α-RuCl₃, showing the influence of the surrounding environment on key magnetic exchange interactions. aps.org
Applications of Ruthenium Trichloride in Advanced Materials Science
Quantum Materials Research
The layered honeycomb structure of alpha-ruthenium trichloride (B1173362) (α-RuCl₃) has positioned it at the forefront of quantum materials research. sc.eduwikipedia.org This material is a leading candidate for the physical realization of a quantum spin liquid (QSL), an exotic state of matter with profound implications for next-generation computing technologies. sc.edu
Fabrication and Investigation of Two-Dimensional Ruthenium Trichloride Nanosheets
The synthesis of two-dimensional (2D) nanosheets from bulk α-RuCl₃ crystals is essential for investigating its nanoscale physical properties. wikipedia.org Methods to produce these ultrathin layers include:
Mechanical Exfoliation: Similar to the technique used for graphene, this method involves using tape to peel off successively thinner layers from a single crystal of α-RuCl₃. While producing high-quality flakes, it is not a scalable method.
Liquid-Phase Exfoliation (LPE): This scalable approach involves submerging α-RuCl₃ powder in a suitable solvent and applying energy, such as sonication. An electrochemically assisted LPE method has been demonstrated to yield ultrathin, electron-doped α-RuCl₃ nanosheets. riyngroup.combohrium.com
Chemical Vapor Transport (CVT): This growth technique allows for the synthesis of high-crystallinity single-crystal sheets directly onto a substrate, with thicknesses demonstrated down to the monolayer limit (≤ 1 nm). wikipedia.org
Once fabricated, these nanosheets are subjected to intense investigation to confirm their structure and properties. Characterization techniques include atomic force microscopy (AFM) to determine thickness, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) to verify composition and phase purity. wikipedia.org Studies on these 2D materials have confirmed a structural phase transition and an antiferromagnetic transition at low temperatures, which are critical signatures of the underlying physics. bohrium.com
Potential for Quantum Computing Applications
The primary interest in α-RuCl₃ for quantum computing stems from its potential to host the Kitaev quantum spin liquid (QSL) state. researchgate.netamericanelements.com In conventional magnetic materials, electron spins align in a regular pattern at low temperatures. In a QSL, however, the spins remain in a highly entangled and fluctuating, "liquid-like" state even at absolute zero. researchgate.net
Key Research Findings:
Fractionalized Excitations: The QSL state is predicted to host exotic quasiparticles known as Majorana fermions. These are fractionalized excitations, meaning they behave like fractions of an electron. researchgate.net Inelastic neutron scattering experiments on α-RuCl₃ have provided evidence for a broad continuum of excitations, which may be a signature of these Majorana fermions. sc.eduamericanelements.com
Kitaev Model: The honeycomb lattice structure and strong spin-orbit coupling in α-RuCl₃ make it a prime candidate for realizing the Kitaev model, a theoretical framework that describes how a QSL can emerge from specific bond-dependent magnetic interactions. sc.eduresearchgate.net
Fault-Tolerant Quantum Computing: The non-local nature of the entanglement in a QSL and the unique properties of Majorana fermions could be harnessed to create topological qubits. These qubits are intrinsically protected from local disturbances, offering a potential pathway to building robust, fault-tolerant quantum computers that are less susceptible to environmental noise. researchgate.netresearchgate.net
Recent studies using novel techniques like resonant torsion magnetometry have provided strong evidence that α-RuCl₃ exhibits behavior consistent with a QSL under high magnetic fields. This ongoing research solidifies its position as a critical material in the quest for practical quantum computing. mdpi.com
Nanomaterials Engineering
This compound is a versatile and widely used precursor for the synthesis of various ruthenium-based nanomaterials, including nanoparticles and nanocomposites, which exhibit remarkable catalytic properties. acs.orgkaust.edu.sacolonialmetals.com
Synthesis of Ruthenium Nanoparticles and Nanocomposites
Ruthenium nanoparticles (RuNPs) are commonly synthesized via the chemical reduction of a this compound precursor. kaust.edu.sa The size, shape, and stability of the resulting nanoparticles can be controlled by carefully selecting the reducing agent, stabilizing agent (surfactant), and reaction conditions. kaust.edu.sasuvchemlaboratorychemicals.com
A typical synthesis involves dissolving this compound hydrate (B1144303) in a solvent, adding a stabilizer, and then introducing a reducing agent to convert Ru³⁺ ions to Ru(0) nanoparticles. suvchemlaboratorychemicals.com
| Precursor | Reducing Agent | Stabilizing Agent / Support | Solvent | Resulting Nanomaterial |
|---|---|---|---|---|
| RuCl₃·xH₂O | Sodium borohydride (B1222165) (NaBH₄) | Sodium dodecyl sulfate (B86663) (SDS) | Water | Colloidal Ruthenium Nanoparticles kaust.edu.sa |
| RuCl₃·xH₂O | Sodium borohydride (NaBH₄) | Hexyl sulfide | Ethanol (B145695) | Ruthenium Nanocubes suvchemlaboratorychemicals.com |
| RuCl₃·xH₂O | Sodium borohydride (NaBH₄) | N,N-dimethyl-N-cetyl-N-(2-hydroxyethyl) ammonium (B1175870) chloride | Water | Ru(0) Nanoparticles for deposition on TiO₂/SiO₂ kaust.edu.sa |
This compound-Derived Nanomaterials for Electrocatalysis (e.g., Hydrogen Evolution Reaction)
Ruthenium-based nanomaterials are highly promising electrocatalysts for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel through water splitting. researchgate.netnih.gov Ruthenium is considered an excellent alternative to platinum, the benchmark HER catalyst, due to its significantly lower cost and similar hydrogen bonding energy.
The HER mechanism involves the reduction of protons (in acidic media) or water molecules (in alkaline media) to produce hydrogen gas. Ru-based catalysts facilitate this process by providing active sites that lower the energy barrier for the reaction. The performance of these catalysts is often evaluated by the overpotential required to achieve a current density of 10 mA cm⁻² and the Tafel slope, which provides insight into the reaction mechanism. A lower overpotential and smaller Tafel slope indicate higher catalytic activity.
| Catalyst (derived from RuCl₃) | Support / Morphology | Electrolyte | Overpotential @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) |
|---|---|---|---|---|
| P-Ru/C | Phosphorus-doped Ru NPs on Carbon | 1 M KOH | 31 mV | 105 mV dec⁻¹ |
| Ru/C (for comparison) | Ru NPs on Carbon | 1 M KOH | 103 mV | 129 mV dec⁻¹ |
| RuM/CQDs | Ru-M (M=Ni, Mn, Cu) bimetallic NPs on Carbon Quantum Dots | Various pH | Performance varies with M and pH | Data not specified |
Strategies to enhance the performance of Ru-based HER electrocatalysts include doping with other elements (like phosphorus), engineering the support material (e.g., using nitrogen-doped carbon), and controlling the nanoparticle size and morphology to maximize the number of active sites. researchgate.net
Catalytic Ozonation and Environmental Remediation Applications of Ruthenium-Based Materials
Ruthenium-based catalysts derived from this compound are effective in environmental remediation, particularly for water treatment through catalytic ozonation. kaust.edu.sa This process uses a catalyst to enhance the decomposition of ozone (O₃) into highly reactive hydroxyl radicals (•OH), which can then degrade a wide range of persistent organic pollutants in wastewater. kaust.edu.sa
In one study, Ru(0) nanoparticles were synthesized from a ruthenium chloride precursor and deposited on inorganic supports like titanium dioxide (TiO₂) and silicon dioxide (SiO₂). kaust.edu.sa These nanocomposites demonstrated high efficiency in decomposing ozone at an acidic pH of 3. The presence of the Ru nanoparticle catalyst decreased the half-life of ozone by a factor of 20-25 compared to ozonation without a catalyst. kaust.edu.sa This enhanced ozone decomposition leads to a higher concentration of hydroxyl radicals, significantly accelerating the degradation of contaminants like the pesticide atrazine. kaust.edu.sa
Beyond ozonation, ruthenium-based catalysts are explored for other environmental applications, such as the catalytic wet oxidation of pharmaceutical wastewater and the oxidation of soot from vehicle exhaust. mdpi.com These applications leverage the robust catalytic activity of ruthenium to break down harmful and difficult-to-degrade substances into less harmful compounds.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to Ruthenium Trichloride (B1173362) Architectures
The advancement of applications for ruthenium trichloride is intrinsically linked to the ability to synthesize it with high purity, specific crystalline forms (polymorphs), and through more sustainable methods. Traditional synthesis often involves high temperatures and harsh reagents. uantwerpen.be Future research is increasingly focused on developing novel synthetic routes that are not only more efficient but also environmentally benign.
A key area of development is the exploration of greener synthetic pathways. This includes mechanochemical methods, which reduce or eliminate the need for solvents, leading to a more sustainable process. wikipedia.org Researchers are also investigating lower-temperature methods and the use of less hazardous starting materials. One innovative approach involves the reaction of ruthenium powder with sodium hypochlorite (B82951) and sulfuric acid, which generates ruthenium tetroxide (RuO₄) gas that is subsequently absorbed in hydrochloric acid to form RuCl₃. This method offers the potential for high yields and a simpler process.
Furthermore, there is a growing interest in controlling the synthesis to produce specific polymorphs of anhydrous RuCl₃, such as the α- and β-forms, as their distinct crystal structures lead to different physical and chemical properties. wikipedia.orgresearchgate.net The α-form, for instance, exhibits a layered honeycomb structure and has been a subject of intense research for its magnetic properties. researchgate.net The ability to selectively synthesize these architectures is crucial for their application in fields like spintronics and quantum computing.
Table 1: Comparison of Traditional and Emerging Synthetic Routes for this compound
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Chlorination | Direct reaction of ruthenium metal with chlorine gas at high temperatures. researchgate.net | Direct route to anhydrous RuCl₃. | High energy consumption, use of hazardous chlorine gas. |
| Alkali Fusion-Oxidative Distillation | Fusion of ruthenium with an alkali and oxidant, followed by distillation and absorption in HCl. uantwerpen.be | Established industrial process. | Multi-step, generates significant waste. |
| Hypochlorite Oxidation | Oxidation of ruthenium powder with sodium hypochlorite, followed by reaction with HCl. | Potentially higher yield and simpler process. | Control of reaction conditions to optimize yield. |
| Mechanochemistry | Grinding solid-state precursors to induce chemical reactions. wikipedia.org | Solvent-free, reduced waste, energy-efficient. wikipedia.org | Scalability and control over product purity. |
Expansion of Catalytic Applications to Challenging Chemical Transformations
This compound is a versatile precursor for a vast number of homogeneous and heterogeneous catalysts. wikipedia.org While its catalytic activity in reactions like hydrogenation and oxidation is well-established, future research is geared towards leveraging its potential in more complex and challenging chemical transformations. researchgate.netresearchgate.net
One of the most promising frontiers is the use of RuCl₃-derived catalysts in C-H bond activation and functionalization. nih.govmdpi.com This allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups, offering a more atom-economical and efficient approach to synthesizing valuable organic molecules. nih.govmdpi.com Recent studies have demonstrated the use of RuCl₃ as a precatalyst for both ortho- and meta-C-H functionalizations under mild, electroreductive conditions. nih.gov
Asymmetric hydrogenation, a field for which a Nobel Prize was awarded for work on ruthenium-based catalysts, continues to be an area of active research. wikipedia.orgajchem-b.com The development of new chiral ligands for ruthenium complexes derived from RuCl₃ is aimed at achieving higher enantioselectivity in the synthesis of pharmaceuticals and other fine chemicals. ajchem-b.com
Furthermore, RuCl₃-catalyzed oxidation reactions are being refined for greater selectivity and the use of greener oxidants. researchgate.netacsgcipr.org Research is also expanding into other challenging areas such as cyanation reactions and the synthesis of complex heterocyclic compounds. nih.govnih.gov
Table 2: Emerging Catalytic Applications of this compound
| Transformation | Description | Significance | Recent Advances |
|---|---|---|---|
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. nih.govmdpi.com | Increases synthetic efficiency and reduces waste. nih.gov | Electroreductive methods allowing for reactions at lower temperatures. nih.gov |
| Asymmetric Hydrogenation | Enantioselective reduction of prochiral substrates. ajchem-b.comfujifilm.com | Crucial for the synthesis of chiral drugs and molecules. | Development of novel N-sulfonylated 1,2-diamine ligands. ajchem-b.com |
| Selective Oxidation | Controlled oxidation of specific functional groups, such as fatty alcohols to aldehydes. researchgate.net | Avoids over-oxidation to carboxylic acids. | Use of inexpensive and safer oxidants like trimethylamine (B31210) N-oxide. researchgate.net |
| Cyanation Reactions | Introduction of a cyanide group into organic molecules. nih.gov | Synthesis of nitriles, which are important synthetic intermediates. | RuCl₃-catalyzed oxidative cyanation of tertiary amines. nih.gov |
Integration of this compound in Advanced Functional Materials
The unique electronic and magnetic properties of this compound and its derivatives make them highly attractive for the development of advanced functional materials. rsc.orgnih.gov A significant area of emerging research is the use of α-RuCl₃ as a candidate material for realizing the Kitaev quantum spin liquid state, a novel state of matter with potential applications in fault-tolerant quantum computing. acs.org The layered structure of α-RuCl₃ allows for exfoliation into nanosheets, opening up possibilities for creating two-dimensional materials with exotic properties. rsc.orgacs.org
In the field of electronics, ruthenium-based materials derived from RuCl₃ are being explored for applications in data storage and semiconductors due to their excellent conductivity and chemical stability. Ruthenium oxide, which can be prepared from RuCl₃, is a key component in electrodes for supercapacitors and in catalysts for the oxygen evolution reaction in water splitting. acs.orgsigmaaldrich.com
Furthermore, RuCl₃ is being investigated for its potential in:
Sensors: Ruthenium complexes exhibit valuable electro- and photochemical properties that can be exploited in the design of chemical sensors. mdpi.com
Solar Cells: It is used as a precursor for sensitizers in dye-sensitized solar cells (DSSCs), which are a promising alternative to traditional silicon-based photovoltaics. sigmaaldrich.comsigmaaldrich.com
Energy Storage: RuO₂/TiO₂ heterostructures, synthesized from RuCl₃, are being studied for photoelectrocatalytic hydrogen production. sigmaaldrich.com
Advanced Spectroscopic and In Situ Characterization of Catalytic Intermediates
A deeper understanding of the mechanisms of ruthenium-catalyzed reactions is crucial for the rational design of more efficient catalysts. A major trend in this area is the use of advanced spectroscopic techniques for the in situ and operando characterization of catalytic intermediates. These methods allow researchers to observe the catalyst under actual reaction conditions, providing invaluable insights into its structure and function. researchgate.netacs.org
Techniques such as high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy are being employed to study the kinetics and mechanisms of reactions like CO₂ hydrogenation catalyzed by ruthenium complexes. researchgate.netacs.org This allows for the direct observation and correlation of catalytic rates with the structures of the organometallic species present during the reaction. acs.org
In situ X-ray Absorption Spectroscopy (XAS) is another powerful tool being used to determine the structure of ruthenium catalysts and their activated intermediates during reactions. nih.govnih.gov This technique can provide information on bond lengths and the coordination environment around the ruthenium atom, helping to elucidate complex reaction mechanisms. nih.govnih.gov The development of these operando methods is essential for bridging the gap between the static picture of a catalyst and its dynamic behavior in a reactive environment. youtube.com
Multiscale Computational Modeling of this compound Systems
In parallel with experimental advances, multiscale computational modeling has become an indispensable tool for investigating the properties and reactivity of this compound systems. These theoretical approaches provide insights that are often difficult or impossible to obtain through experiments alone.
First-principles calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic and magnetic properties of RuCl₃. uantwerpen.bersc.org These calculations have been instrumental in understanding the ground state of α-RuCl₃ and the nature of its magnetic interactions, which is crucial for its potential application in quantum computing. uantwerpen.bersc.org DFT can also be used to investigate the effect of strain and doping on the material's properties. uantwerpen.be
For catalytic applications, computational modeling is used to elucidate reaction mechanisms, predict the structures of intermediates and transition states, and understand the factors that control catalyst activity and selectivity. By combining DFT with molecular dynamics simulations, researchers can model the behavior of RuCl₃-based catalysts in complex solvent environments.
Monte Carlo simulations are also employed to study the magnetic properties of RuCl₃ over a range of temperatures, helping to predict phase transitions and understand the collective behavior of spins in the material. researchgate.net The synergy between these computational methods and experimental studies is expected to accelerate the discovery and development of new materials and catalysts based on this compound.
Q & A
Q. How can researchers prepare ultrathin 2D samples of ruthenium trichloride for quantum magnetism studies?
Ultrathin 2D samples are prepared via mechanical exfoliation using Scotch tape to peel successive layers from bulk crystals. The resulting atomic-scale layers are protected between boron nitride sheets on a silicon wafer to prevent contamination. This method preserves the material’s intrinsic magnetic properties, enabling studies of quantum spin liquids in reduced dimensions .
Q. What are the key physical and chemical properties of this compound that influence its use in synthesis?
this compound is hygroscopic, soluble in polar solvents (e.g., ethanol, water), and decomposes in hot water. Its corrosiveness and stability under inert conditions make it suitable for catalytic reactions and nanoparticle synthesis. The compound’s redox activity and coordination chemistry are critical for designing precursors in materials science .
Q. What analytical methods are effective for determining ruthenium content and purity in solutions?
Hydrogen reduction gravimetry (YS/T 1201.1-2017) is a standard method for quantifying ruthenium content by reducing Ru³⁺ to metallic ruthenium under hydrogen flow. For impurity analysis, inductively coupled plasma atomic emission spectrometry (ICP-AES) is used after oxidizing the matrix to RuCl₄ to eliminate interference .
Advanced Research Questions
Q. How do electron correlations and spin-orbit interactions contribute to the Mott insulating behavior of this compound?
Systematic band structure calculations and differential tunneling conductance measurements reveal that strong electron correlations in this compound create an energy gap at the Fermi level. This gap, observed in bulk and monolayer forms, confirms Mott insulator behavior, where electron-electron interactions dominate over band formation .
Q. How can microemulsion parameters be optimized to synthesize monodisperse ruthenium nanoparticles?
Using a water-in-oil (w/o) microemulsion system, surfactant concentration, water-to-surfactant molar ratio (x), and reducing agent-to-RuCl₃ ratio (R) are critical. Taguchi orthogonal array design minimizes particle size by balancing these factors, achieving nanoparticles <5 nm with high uniformity .
Q. What challenges arise in impurity analysis of this compound, and how are they mitigated?
Matrix interference from Ru³⁺ complicates impurity detection. Oxidizing RuCl₃ to volatile RuCl₄ via HCl/HNO₃ eliminates the matrix, enabling accurate ICP-AES analysis of trace metals (e.g., Fe, Ni). Recovery rates of 90–106% and RSD <5% validate this approach .
Q. How can this compound be integrated into catalytic systems for solvent-free organic transformations?
RuCl₃ mediates solvent-free [2+2+2] cycloadditions of diynes and alkynes to synthesize fluorenones, leveraging its Lewis acidity and redox activity. Reaction optimization (e.g., temperature, stoichiometry) ensures high atom economy and selectivity, with minimal byproducts .
Q. How does exfoliation of this compound enhance the observability of quantum spin liquid (QSL) signatures?
Thinning bulk crystals to monolayers reduces interlayer magnetic coupling, amplifying QSL features like spinon excitations. Magnetization measurements using quartz cantilevers in high magnetic fields (e.g., 60 T) detect spin fractionalization, a hallmark of QSL states .
Methodological Notes
- Experimental Design : For quantum studies, combine exfoliation with cryogenic magnetotransport setups to isolate 2D electronic behavior .
- Data Contradictions : Discrepancies in magnetic susceptibility data (e.g., µeff values) may arise from sample oxidation; use inert-atmosphere gloveboxes for handling .
- Synthesis Reproducibility : Standardize precursor concentrations and reduction protocols (e.g., NaBH₄) for consistent nanoparticle synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
